Product packaging for MM-589(Cat. No.:CAS No. 2097887-20-0)

MM-589

Cat. No.: B3028470
CAS No.: 2097887-20-0
M. Wt: 572.7
InChI Key: ZAIPJVQTYUSDTG-LDFBIXNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MM-589, also known as this compound, is a useful research compound. Its molecular formula is C28H44N8O5 and its molecular weight is 572.7. The purity is usually 95%.
The exact mass of the compound N-{(3r,6s,9s,12r)-6-Ethyl-12-Methyl-9-[3-(N'-Methylcarbamimidamido)propyl]-2,5,8,11-Tetraoxo-3-Phenyl-1,4,7,10-Tetraazacyclotetradecan-12-Yl}-2-Methylpropanamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44N8O5 B3028470 MM-589 CAS No. 2097887-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3R,6S,9S,12R)-6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N8O5/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32)/t19-,20-,21+,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIPJVQTYUSDTG-LDFBIXNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N[C@@H](C(=O)NCC[C@@](C(=O)N[C@H](C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Cellular Target of MM-589: A Technical Guide to a Potent WDR5-MLL Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MM-589 is a highly potent, cell-permeable, macrocyclic peptidomimetic that targets the WD repeat domain 5 (WDR5) protein. Its primary mechanism of action is the disruption of the critical protein-protein interaction (PPI) between WDR5 and the mixed lineage leukemia (MLL) protein. This inhibition effectively abrogates the histone methyltransferase (HMT) activity of the MLL complex, which is aberrantly activated in certain forms of acute leukemia. By binding to a key arginine-binding pocket on WDR5, known as the WIN site, this compound prevents the recruitment of MLL, leading to a downstream reduction in the expression of oncogenic genes such as HOXA9 and MEIS1. This technical guide provides an in-depth overview of the cellular target of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

The Cellular Target: WD Repeat Domain 5 (WDR5)

The direct cellular target of this compound is WD repeat domain 5 (WDR5) . WDR5 is a highly conserved nuclear protein that functions as a critical scaffolding component of multiple epigenetic regulatory complexes, most notably the SET1/MLL histone methyltransferase (HMT) complexes.[1] These complexes are responsible for the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3), epigenetic marks associated with active gene transcription.[1]

In the context of MLL-rearranged (MLL-r) leukemias, the fusion of the MLL gene with various partner genes leads to the formation of oncogenic fusion proteins that require the MLL core complex, including WDR5, for their leukemogenic activity.[2][3] WDR5 plays a crucial role by tethering the MLL complex to chromatin and allosterically activating the methyltransferase activity of MLL.[2] The interaction between WDR5 and MLL is mediated by a conserved arginine-containing "WIN" (WDR5-interacting) motif within MLL, which binds to a specific pocket on the surface of WDR5.[4] this compound was specifically designed to target this WIN site, thereby competitively inhibiting the WDR5-MLL interaction.[4][5]

Quantitative Data

The following tables summarize the key quantitative data characterizing the activity of this compound.

Parameter Value Assay Reference
WDR5 Binding Affinity (IC50) 0.90 nMCompetitive Binding Assay[5]
WDR5 Binding Affinity (Ki) < 1 nMCompetitive Binding Assay[6]
MLL HMT Activity Inhibition (IC50) 12.7 nMAlphaLISA-based HMT Assay[5]

Table 1: Biochemical Activity of this compound

Cell Line Description IC50 (µM) Reference
MV4-11 Human acute monocytic leukemia (MLL-AF4)0.25[7]
MOLM-13 Human acute myeloid leukemia (MLL-AF9)0.21[7]
HL-60 Human promyelocytic leukemia (MLL wild-type)8.6[7]

Table 2: Cellular Activity of this compound in Leukemia Cell Lines

Signaling Pathway and Mechanism of Action

This compound acts by disrupting the WDR5-MLL signaling pathway, which is central to the epigenetic regulation of gene expression. The following diagram illustrates this pathway and the point of intervention by this compound.

WDR5_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_MLL_complex MLL Core Complex WDR5 WDR5 MLL MLL1 (WIN motif) WDR5->MLL Interaction HistoneH3 Histone H3 MLL->HistoneH3 Methylates RbBP5 RbBP5 ASH2L ASH2L DPY30 DPY30 H3K4me3 H3K4me3 HistoneH3->H3K4me3 Becomes Oncogenes Target Oncogenes (e.g., HOXA9, MEIS1) H3K4me3->Oncogenes Activates Transcription Gene Transcription Oncogenes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis MM589 This compound MM589->WDR5 Binds to WIN site

Caption: The WDR5-MLL signaling pathway and the inhibitory action of this compound.

Experimental Protocols

AlphaLISA-based MLL Histone Methyltransferase (HMT) Functional Assay

This assay quantitatively measures the enzymatic activity of the MLL complex and its inhibition by this compound.

Principle: The assay relies on the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology. A biotinylated histone H3 peptide substrate is methylated by the MLL complex in the presence of the methyl donor S-adenosylmethionine (SAM). The methylated peptide is then recognized by an antibody conjugated to an AlphaLISA acceptor bead. Streptavidin-coated donor beads bind to the biotinylated peptide, bringing the donor and acceptor beads into close proximity. Upon laser excitation, the donor beads release singlet oxygen, which triggers a chemiluminescent signal from the acceptor beads. The intensity of this signal is proportional to the level of histone methylation.

Protocol:

  • Reaction Setup: In a 384-well plate, combine the MLL core complex (containing WDR5, MLL1, RbBP5, and ASH2L), the biotinylated histone H3 peptide substrate, and varying concentrations of this compound or a vehicle control (DMSO).

  • Initiation: Start the enzymatic reaction by adding S-adenosylmethionine (SAM).

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and initiate detection by adding a mixture of anti-methylated H3K4 antibody-conjugated acceptor beads and streptavidin-coated donor beads.

  • Signal Reading: Incubate in the dark at room temperature for 30-60 minutes before reading the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition of MLL HMT activity at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

AlphaLISA_Workflow cluster_steps Experimental Steps A 1. Combine MLL complex, biotin-H3 peptide, and this compound B 2. Add SAM to initiate reaction A->B C 3. Incubate at RT B->C D 4. Add AlphaLISA acceptor and donor beads C->D E 5. Incubate in dark D->E F 6. Read signal E->F

Caption: Workflow for the AlphaLISA-based MLL HMT functional assay.

Competitive Binding Assay to WDR5

This assay determines the binding affinity of this compound to its target protein, WDR5.

Principle: This is a fluorescence polarization (FP)-based assay. A fluorescently labeled tracer peptide that binds to the WDR5 WIN site is used. When the tracer is bound to the larger WDR5 protein, its rotation is slowed, resulting in a high FP signal. When an unlabeled competitor (this compound) displaces the tracer from WDR5, the free tracer rotates more rapidly, leading to a decrease in the FP signal.

Protocol:

  • Assay Mixture: In a suitable microplate, combine recombinant WDR5 protein and the fluorescently labeled tracer peptide.

  • Competitor Addition: Add varying concentrations of this compound or a vehicle control.

  • Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.

  • FP Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis: Plot the change in FP against the concentration of this compound to generate a competition curve and calculate the IC50 value. The Ki value can be derived from the IC50 using the Cheng-Prusoff equation.

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of this compound on leukemia cell lines.

Principle: A common method is the use of a resazurin-based reagent (e.g., CellTiter-Blue). Viable, metabolically active cells reduce the blue resazurin to the fluorescent pink resorufin. The intensity of the fluorescence is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed leukemia cells (e.g., MV4-11, MOLM-13, HL-60) into 96-well plates at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Addition: Add the resazurin-based reagent to each well.

  • Incubation: Incubate for 1-4 hours to allow for the reduction of the reagent.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle-treated control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.

Conclusion

This compound is a potent and specific inhibitor of the WDR5-MLL protein-protein interaction. Its cellular target is WDR5, and by disrupting the formation of the MLL core complex, it effectively inhibits the histone methyltransferase activity that is crucial for the survival of MLL-rearranged leukemia cells. The high affinity of this compound for WDR5 and its potent cellular activity make it a valuable tool for further research into the role of the WDR5-MLL axis in cancer and a promising lead compound for the development of novel epigenetic therapies.

References

Discovery and Synthesis of MM-589: A Potent Inhibitor of the WDR5-MLL Interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MM-589 is a highly potent, cell-permeable macrocyclic peptidomimetic that targets the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL). By disrupting this interaction, this compound effectively inhibits the histone methyltransferase (HMT) activity of the MLL complex, which is crucial for the transcription of oncogenic genes in certain types of leukemia. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction

Acute leukemia, particularly cases harboring MLL gene rearrangements, presents a significant therapeutic challenge.[1] The MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase that plays a critical role in regulating gene expression.[1] Its enzymatic activity is dependent on its interaction with the scaffold protein WDR5.[2][3] The WDR5-MLL interaction is therefore a prime target for therapeutic intervention. This compound emerged from efforts to develop small-molecule inhibitors that could disrupt this critical PPI. It has demonstrated potent inhibition of the WDR5-MLL interaction and selective cytotoxicity against leukemia cell lines with MLL translocations.[1][4]

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding and Enzyme Inhibition

TargetAssay TypeIC50KiReference
WDR5Binding Assay0.90 nM< 1 nM
MLL H3K4 MethyltransferaseHMT Activity Assay12.7 nM-

Table 2: Cellular Activity

Cell LineDescriptionAssay TypeIC50Reference
MV4-11Human leukemia, MLL-AF4Cell Growth Inhibition0.25 µM[1]
MOLM-13Human leukemia, MLL-AF9Cell Growth Inhibition0.21 µM[1]
HL-60Human leukemia, MLL-wildtypeCell Growth Inhibition8.6 µM[1]

Signaling Pathway and Mechanism of Action

This compound acts by competitively binding to the "WIN" (WDR5-interacting) site on WDR5, a pocket that is essential for its interaction with MLL1.[3][5] This disruption prevents the proper assembly and function of the MLL histone methyltransferase complex. The MLL complex, when active, trimethylates histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[2] In MLL-rearranged leukemias, the MLL fusion proteins aberrantly activate the transcription of key oncogenes, such as HOXA9 and MEIS-1, driving leukemogenesis.[6] By inhibiting the WDR5-MLL interaction, this compound effectively reduces H3K4 trimethylation at the promoters of these target genes, leading to their transcriptional repression and subsequent inhibition of cancer cell growth.[7]

WDR5_MLL_Signaling_Pathway cluster_nucleus Nucleus MLL1 MLL1 (inactive) MLL_complex Active MLL Complex MLL1->MLL_complex binds WDR5 WDR5 WDR5->MLL_complex binds H3K4 Histone H3K4 MLL_complex->H3K4 methylates H3K4me3 H3K4me3 H3K4->H3K4me3 Oncogenes Oncogenes (e.g., HOXA9, MEIS-1) H3K4me3->Oncogenes activates transcription Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis MM589 This compound MM589->WDR5 inhibits binding to MLL1 Synthesis_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling Start->Swell Deprotect 2. Fmoc Deprotection Swell->Deprotect Couple 3. Amino Acid Coupling Deprotect->Couple Repeat Repeat Steps 2 & 3 Couple->Repeat Repeat->Deprotect Next Amino Acid Cleave 4. Cleavage from Resin Repeat->Cleave Final Amino Acid Purify_Linear 5. HPLC Purification of Linear Peptide Cleave->Purify_Linear Macrocyclize 6. Macrocyclization Purify_Linear->Macrocyclize Purify_Final 7. Final HPLC Purification Macrocyclize->Purify_Final Characterize 8. Characterization (MS, NMR) Purify_Final->Characterize End End: Purified this compound Characterize->End AlphaLISA_Workflow cluster_assay AlphaLISA Assay Principle Biotin_H3 Biotin-H3 Peptide Methylated_H3 Methylated Biotin-H3 Biotin_H3->Methylated_H3 methylation MLL_Complex MLL Complex MLL_Complex->Biotin_H3 SAM SAM SAM->Biotin_H3 Donor_Bead Streptavidin Donor Bead Methylated_H3->Donor_Bead binds Acceptor_Bead Anti-H3K4me3 Acceptor Bead Methylated_H3->Acceptor_Bead binds Donor_Bead->Acceptor_Bead Singlet Oxygen Transfer Light_615 Emission (615 nm) Acceptor_Bead->Light_615 Light_680 Excitation (680 nm) Light_680->Donor_Bead

References

The Role of MM-589 in Epigenetic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic that acts as a highly specific inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia (MLL). This interaction is fundamental to the assembly and enzymatic activity of the MLL1 histone methyltransferase (HMT) complex, which is a critical regulator of gene expression through the methylation of histone H3 at lysine 4 (H3K4). Dysregulation of the WDR5-MLL1 axis is a hallmark of certain aggressive leukemias, particularly those with MLL gene translocations. This document provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on biochemical and cellular systems, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Disrupting the WDR5-MLL1 Interaction

This compound functions by directly binding to WDR5, a core scaffolding protein of the MLL1 HMT complex.[1][2][3][4] This binding event physically obstructs the interaction between WDR5 and the MLL1 protein. The WDR5-MLL1 interaction is essential for the proper positioning and allosteric activation of the MLL1 catalytic SET domain, which is responsible for transferring a methyl group to H3K4. By disrupting this PPI, this compound effectively inhibits the H3K4 methyltransferase activity of the MLL1 complex.[1][2][3][4] This leads to a reduction in H3K4 methylation at the promoter regions of MLL1 target genes, such as HOXA9 and MEIS1, which are crucial for leukemogenesis. The subsequent downregulation of these oncogenes results in the inhibition of proliferation and induction of apoptosis in MLL-rearranged leukemia cells.[5]

Recent studies have also suggested that inhibitors targeting the WDR5 WIN (WDR5-interaction) site, such as this compound, can induce ribosome biogenesis stress and activate the p53 tumor suppressor pathway, further contributing to their anti-cancer effects.[6][7] WDR5 has been shown to positively regulate p53 stability by inhibiting its ubiquitination.[1] Therefore, inhibition of WDR5 may also impact p53-mediated cellular responses.

Quantitative Data Presentation

The following tables summarize the key quantitative data reported for this compound.

ParameterValueCell Line/SystemReference
WDR5 Binding Affinity (IC50) 0.90 nMBiochemical Assay[1][2][4]
WDR5 Binding Affinity (Ki) < 1 nMBiochemical Assay[2][4]
MLL H3K4 HMT Activity Inhibition (IC50) 12.7 nMBiochemical Assay[1][2][4]

Table 1: Biochemical Activity of this compound

Cell LineDescriptionIC50 (µM)Reference
MV4-11 Human acute monocytic leukemia (MLL-AF4)0.25[1][2]
MOLM-13 Human acute myeloid leukemia (MLL-AF9)0.21[1][2]
HL-60 Human promyelocytic leukemia (MLL wild-type)8.6[1][2]

Table 2: Cellular Proliferation Inhibition by this compound

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

MM589_Mechanism cluster_complex MLL1 HMT Complex cluster_action Epigenetic Regulation WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Interaction Core_Subunits Other Core Subunits WDR5->Core_Subunits H3K4me H3K4 Methylation WDR5->H3K4me Activates MLL1->Core_Subunits MM589 This compound MM589->WDR5 H3K4 Histone H3 H3K4->H3K4me Methylation Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K4me->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives

Caption: Mechanism of this compound action on the MLL1 complex.

WDR5 and p53 Signaling Interplay

WDR5_p53_Pathway cluster_wdr5 WDR5-Mediated Regulation cluster_p53_response p53-Mediated Cellular Response WDR5 WDR5 p53 p53 WDR5->p53 Stabilizes Ubiquitination Ubiquitination WDR5->Ubiquitination Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Leads to MM589 This compound MM589->WDR5

Caption: Interplay between WDR5 and the p53 signaling pathway.

General Experimental Workflow for this compound Evaluation

Experimental_Workflow A Biochemical Assay (AlphaLISA for WDR5-MLL1 PPI) B HMT Activity Assay A->B Confirm functional inhibition C Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) B->C Assess cellular potency D Western Blot Analysis (H3K4me levels, target gene expression) C->D Validate mechanism in cells F In Vivo Efficacy Studies (Xenograft models) C->F Evaluate in vivo activity E Gene Expression Analysis (qRT-PCR for HOXA9, MEIS1) D->E Quantify downstream effects

Caption: A typical workflow for the evaluation of this compound.

Experimental Protocols

AlphaLISA-Based WDR5-MLL1 Protein-Protein Interaction Assay

This protocol is a generalized procedure based on the principles of AlphaLISA technology and the specifics of the WDR5-MLL1 interaction.

Materials:

  • Recombinant human WDR5 protein (tagged, e.g., His-tag)

  • Biotinylated peptide corresponding to the WDR5-binding region of MLL1

  • AlphaLISA Nickel Chelate Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA assay buffer

  • This compound or other test compounds

  • 384-well white opaque microplates

  • EnVision plate reader or similar instrument capable of AlphaLISA detection

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add His-tagged WDR5 protein to each well to a final concentration optimized for the assay.

  • Add the biotinylated MLL1 peptide to each well to a final concentration optimized for the assay.

  • Incubate the mixture at room temperature for 60 minutes to allow for protein-peptide interaction and inhibitor binding.

  • In subdued light, add a mixture of Nickel Chelate Acceptor beads and Streptavidin-coated Donor beads to each well.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an EnVision reader using the AlphaLISA protocol. The signal generated is proportional to the extent of the WDR5-MLL1 interaction.

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

MLL1 Histone Methyltransferase (HMT) Assay

This protocol describes a common method for assessing HMT activity.

Materials:

  • Reconstituted MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L)

  • Histone H3 substrate (e.g., recombinant H3 or H3 peptides)

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • HMT assay buffer

  • This compound or other test compounds

  • Filter paper and scintillation fluid or other detection reagents

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Set up reactions in microcentrifuge tubes or a microplate.

  • To each reaction, add the MLL1 core complex, histone H3 substrate, and the test compound.

  • Pre-incubate the mixture at 30°C for 15 minutes.

  • Initiate the reaction by adding ³H-SAM.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by spotting the reaction mixture onto filter paper and allowing it to air dry.

  • Wash the filter paper multiple times with sodium carbonate buffer to remove unincorporated ³H-SAM.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate IC50 values from the dose-response curve.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the effect of this compound on the proliferation of leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom microplates

  • Microplate reader

Procedure:

  • Seed the leukemia cells in a 96-well plate at a predetermined optimal density.

  • Prepare a serial dilution of this compound in the complete culture medium.

  • Add the compound dilutions to the cells and incubate for the desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound represents a significant advancement in the targeted therapy of MLL-rearranged leukemias. Its high potency and specificity for the WDR5-MLL1 interaction provide a clear mechanism-based approach to inhibiting a key driver of oncogenesis in this disease. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to further understand and exploit this important therapeutic target. The interplay with the p53 pathway suggests broader potential applications and warrants further investigation. The continued development and study of this compound and similar WDR5-MLL1 inhibitors hold great promise for the future of epigenetic cancer therapy.

References

Investigating the Pharmacokinetics of MM-589: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). By targeting this key interaction, this compound effectively inhibits the histone methyltransferase activity of the MLL complex, which is crucial for the regulation of gene expression, particularly in the context of MLL-rearranged leukemias. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, details the experimental protocols used for its in vitro characterization, and visualizes its mechanism of action and experimental workflows. While extensive in vitro data highlights the potency and selectivity of this compound, publicly available in vivo pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) data are limited at the time of this report.

Introduction

Mixed lineage leukemia (MLL) gene rearrangements are hallmarks of aggressive acute leukemias in both children and adults. The resulting fusion proteins aberrantly recruit the histone H3 lysine 4 (H3K4) methyltransferase complex, leading to the upregulation of leukemogenic target genes such as the HOX genes. The interaction between the MLL protein and WDR5, a core component of the MLL complex, is essential for the complex's stability and enzymatic activity.[1][2] Therefore, disrupting the MLL-WDR5 interaction presents a promising therapeutic strategy.

This compound was developed as a highly potent and selective inhibitor of this interaction.[3][4] Its macrocyclic peptide structure is optimized for high-affinity binding to WDR5, leading to the inhibition of MLL histone methyltransferase activity and subsequent downregulation of target gene expression. This guide summarizes the key findings related to the pharmacokinetics and pharmacodynamics of this compound.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the in vitro potency and cellular activity of this compound based on available literature.

Table 1: In Vitro Binding Affinity and Enzyme Inhibition

ParameterValueDescription
WDR5 Binding IC500.90 nMConcentration of this compound required to inhibit 50% of binding to WDR5.[1][3][4][5]
WDR5 Binding Ki<1 nMInhibition constant, indicating high affinity of this compound for WDR5.[1][3]
MLL HMT Activity IC5012.7 nMConcentration of this compound required to inhibit 50% of the MLL histone methyltransferase activity.[1][3][5]

Table 2: Cellular Activity in Leukemia Cell Lines

Cell LineGenotypeIC50Description
MV4-11MLL-AF40.25 µMPotent inhibition of cell growth in a human leukemia cell line with an MLL translocation.[4]
MOLM-13MLL-AF90.21 µMPotent inhibition of cell growth in another human leukemia cell line with an MLL translocation.
HL-60MLL-wildtype8.6 µMWeaker activity in a cell line without an MLL translocation, indicating selectivity.[4]

This compound has been reported to be over 40 times more potent than its predecessor, MM-401.[3]

Experimental Protocols

While the full detailed protocols require access to the primary research articles, the following methodologies are standard for the characterization of inhibitors like this compound.

WDR5-MLL Interaction Binding Assay (AlphaLISA)

A likely method for determining the IC50 value for WDR5 binding is the AlphaLISA (AlphaScreen) assay, a bead-based immunoassay.

  • Reagents: Biotinylated MLL peptide, Glutathione S-transferase (GST)-tagged WDR5 protein, Streptavidin-coated Donor beads, and anti-GST-conjugated Acceptor beads.

  • Procedure:

    • GST-WDR5 is incubated with the biotinylated MLL peptide in the presence of varying concentrations of this compound.

    • Streptavidin-coated Donor beads and anti-GST Acceptor beads are added.

    • In the absence of an inhibitor, the Donor and Acceptor beads are brought into proximity through the WDR5-MLL interaction.

    • Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm.

    • This compound disrupts the WDR5-MLL interaction, separating the beads and causing a decrease in the AlphaLISA signal.

  • Data Analysis: The signal intensity is plotted against the inhibitor concentration to determine the IC50 value.

MLL Histone Methyltransferase (HMT) Assay

The inhibitory effect of this compound on the enzymatic activity of the MLL complex is likely assessed using a histone methyltransferase assay.

  • Reagents: Reconstituted MLL complex (containing MLL, WDR5, RbBP5, and ASH2L), histone H3 substrate, and S-adenosyl-L-[³H]-methionine (as a methyl donor).

  • Procedure:

    • The MLL complex is incubated with the histone H3 substrate and varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of S-adenosyl-L-[³H]-methionine.

    • The reaction is allowed to proceed for a set time and then stopped.

    • The radiolabeled histone H3 is captured, and the amount of incorporated tritium is measured using a scintillation counter.

  • Data Analysis: The level of histone methylation is plotted against the inhibitor concentration to calculate the IC50 value.

Cell Proliferation Assay

The cytotoxic or cytostatic effects of this compound on leukemia cell lines are typically measured using a cell viability assay.

  • Cell Culture: Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) are cultured under standard conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with a range of this compound concentrations.

    • After a specified incubation period (e.g., 72 hours), a viability reagent (such as MTS or CellTiter-Glo) is added.

    • The absorbance or luminescence is measured, which correlates with the number of viable cells.

  • Data Analysis: The cell viability is plotted against the drug concentration to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

Experimental_Workflow cluster_Biochemical_Assays Biochemical Assays cluster_Cellular_Assays Cellular Assays Binding_Assay WDR5-MLL Binding Assay (e.g., AlphaLISA) IC50_Binding Determine Binding IC50 Binding_Assay->IC50_Binding HMT_Assay MLL HMT Assay IC50_HMT Determine HMT IC50 HMT_Assay->IC50_HMT Cell_Culture Leukemia Cell Lines (MV4-11, MOLM-13, HL-60) Proliferation_Assay Cell Proliferation Assay (e.g., MTS) Cell_Culture->Proliferation_Assay IC50_Cell Determine Cellular IC50 Proliferation_Assay->IC50_Cell MM589 This compound Synthesis & Purification MM589->Binding_Assay MM589->HMT_Assay MM589->Cell_Culture

References

Understanding the Cell Permeability of MM-589: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cell permeability of MM-589, a potent macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction. The ability of this compound to cross the cell membrane is critical to its function as a therapeutic agent targeting intracellular oncogenic pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the targeted signaling pathway and experimental workflows.

Core Concept: The Significance of this compound's Cell Permeability

This compound is a high-affinity ligand for WDR5, a key protein involved in the assembly and activity of multiple histone methyltransferase complexes, most notably the MLL1 complex.[1][2] The MLL1 complex plays a crucial role in regulating gene expression through the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active transcription.[1] In certain types of acute leukemia, chromosomal translocations involving the MLL1 gene lead to the formation of oncogenic fusion proteins that drive leukemogenesis.[2] By binding to WDR5, this compound disrupts the WDR5-MLL1 interaction, thereby inhibiting the methyltransferase activity of the MLL1 complex and suppressing the expression of downstream target genes essential for leukemia cell survival.[2][3][4]

The efficacy of this compound is fundamentally dependent on its ability to penetrate the cell membrane and reach its intracellular target, the WDR5-MLL1 complex in the nucleus. While the primary scientific literature consistently refers to this compound as "cell-permeable," specific quantitative data on its permeability from assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays are not publicly detailed in the foundational study by Karatas et al. (2017).[3][4] However, the potent and selective inhibition of cell growth in human leukemia cell lines harboring MLL translocations serves as strong indirect evidence of its ability to cross the cell membrane and engage its intracellular target.[2][3]

Quantitative Data Summary

The biological activity of this compound has been extensively characterized, providing quantitative measures of its potency against its direct target, its enzymatic inhibitory function, and its effects on cancer cell lines.

ParameterTarget/Cell LineValueReference
Binding Affinity (IC50) WDR50.90 nM[2]
Binding Affinity (Ki) WDR5<1 nM[2]
Enzymatic Inhibition (IC50) MLL H3K4 Methyltransferase (HMT) Activity12.7 nM[2]
Cell Growth Inhibition (IC50) MV4-11 (human leukemia cell line)0.25 µM[2]
Cell Growth Inhibition (IC50) MOLM-13 (human leukemia cell line)0.21 µM[2]
Cell Growth Inhibition (IC50) HL-60 (human leukemia cell line)8.6 µM[2]

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to the characterization of this compound's biological activity and, by extension, its implied cell permeability.

Cell Viability Assay (MTS/MTT Assay) for Leukemia Cell Lines (MV4-11, MOLM-13)

This protocol is a standard method to assess the effect of a compound on the proliferation and viability of cancer cells. The potent IC50 values obtained for this compound in leukemia cell lines are a direct indicator of its cell permeability and intracellular target engagement.

Objective: To determine the concentration of this compound that inhibits the growth of leukemia cell lines by 50% (IC50).

Materials:

  • MV4-11 or MOLM-13 human leukemia cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm (for MTS) or 570 nm (for MTT)

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Cell Seeding: Seed MV4-11 or MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: If using MTT, add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals. Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a plate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.[6]

AlphaLISA-based MLL H3K4 Methyltransferase (HMT) Functional Assay

This biochemical assay directly measures the enzymatic activity of the MLL complex and is used to determine the inhibitory potency of compounds like this compound.

Objective: To quantify the inhibition of MLL HMT activity by this compound.

Materials:

  • Recombinant MLL1 core complex (containing WDR5, MLL1, RbBP5, and ASH2L)

  • Biotinylated histone H3 peptide substrate

  • S-adenosyl-L-methionine (SAM) as a methyl donor

  • AlphaLISA anti-methylated H3K4 antibody-conjugated acceptor beads

  • Streptavidin-coated donor beads

  • 384-well white opaque assay plates

  • Plate reader capable of AlphaLISA detection (e.g., EnVision)

Procedure:

  • Reaction Setup: In a 384-well plate, combine the MLL1 core complex, biotinylated histone H3 substrate, and varying concentrations of this compound in an appropriate assay buffer.

  • Initiate Reaction: Add SAM to initiate the methyltransferase reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a mixture of AlphaLISA acceptor beads and streptavidin donor beads.

  • Incubation with Beads: Incubate the plate in the dark at room temperature to allow for bead binding.

  • Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The proximity of the donor and acceptor beads, facilitated by the enzymatic methylation of the substrate, generates a chemiluminescent signal.[7][8][9][10]

  • Data Analysis: The signal intensity is proportional to the HMT activity. Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control and determine the IC50 value.

Visualizations

WDR5-MLL Signaling Pathway and this compound Inhibition

The following diagram illustrates the central role of the WDR5-MLL1 complex in histone methylation and gene transcription, and the mechanism of inhibition by this compound.

Caption: this compound permeates the cell membrane to inhibit the WDR5-MLL1 interaction.

Experimental Workflow for Assessing this compound's Intracellular Activity

This diagram outlines the logical flow of experiments to confirm the cell permeability and intracellular efficacy of this compound.

Experimental_Workflow start Start: Hypothesize this compound is cell-permeable cell_culture Culture Leukemia Cells (MV4-11, MOLM-13) start->cell_culture biochem_assay Perform Biochemical Assay (AlphaLISA MLL HMT Assay) start->biochem_assay In parallel treatment Treat cells with varying concentrations of this compound cell_culture->treatment viability_assay Perform Cell Viability Assay (e.g., MTS/MTT) treatment->viability_assay ic50 Determine IC50 values for cell growth inhibition viability_assay->ic50 conclusion Conclusion: Potent cellular IC50 confirms cell permeability and intracellular target engagement ic50->conclusion biochem_ic50 Determine IC50 for enzymatic inhibition biochem_assay->biochem_ic50 biochem_ic50->conclusion

Caption: Workflow to confirm this compound's intracellular activity.

References

Methodological & Application

MM-589 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: MM-589

Topic: this compound Experimental Protocol for Cell Culture Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor that targets the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL).[1][2][3] The MLL family of histone methyltransferases plays a critical role in regulating gene expression, and its aberrant activity, often due to chromosomal translocations, is a key driver in certain types of acute leukemia.[2][4] this compound disrupts the WDR5-MLL complex, leading to the inhibition of histone H3 lysine 4 (H3K4) methylation and subsequent downregulation of oncogenic target genes.[3][5] These application notes provide a summary of this compound's biochemical and cellular activities and detailed protocols for its use in cell culture-based assays.

Mechanism of Action

The MLL1 protein is a histone methyltransferase that, in complex with other proteins including WDR5, methylates H3K4. This epigenetic mark is associated with active gene transcription. In MLL-rearranged leukemias, the MLL fusion protein constitutively activates target genes such as HOXA9 and MEIS-1, promoting leukemogenesis. This compound functions by binding with high affinity to a pocket on WDR5 that is essential for its interaction with MLL.[5] This direct inhibition prevents the formation of the functional MLL methyltransferase complex, reduces H3K4 methylation at target gene loci, and suppresses the growth of MLL-rearranged leukemia cells.[1][5][6]

MM589_Mechanism cluster_0 Normal State (Leukemogenesis) cluster_1 Inhibition by this compound WDR5 WDR5 Complex WDR5-MLL1 Complex WDR5->Complex MLL1 MLL1 Fusion Protein MLL1->Complex H3K4me H3K4 Methylation Complex->H3K4me Catalyzes H3K4 Histone H3 Oncogenes Oncogene Expression (e.g., HOXA9, MEIS-1) H3K4me->Oncogenes Activates Leukemia Leukemic Cell Proliferation Oncogenes->Leukemia Drives MM589 This compound WDR5_inhibited WDR5 MM589->WDR5_inhibited Binds to MLL1_inhibited MLL1 Fusion Protein WDR5_inhibited->MLL1_inhibited Interaction Blocked

Caption: Mechanism of this compound action on the WDR5-MLL1 signaling pathway.

Data Presentation: Quantitative Summary

This compound demonstrates high potency in both biochemical and cellular assays. The following tables summarize its inhibitory activities.

Table 1: Biochemical Activity of this compound

Target Assay Type IC₅₀ Value Reference
WDR5 Binding Competitive Binding Assay 0.90 nM [1][3][5]

| MLL H3K4 HMT Activity | Histone Methyltransferase Assay | 12.7 nM |[1][3][5] |

Table 2: Cellular Activity of this compound in Leukemia Cell Lines

Cell Line Description IC₅₀ Value (Cell Growth) Reference
MV4-11 Human Biphenotypic B Myelomonocytic Leukemia (MLL-AF4) 0.25 µM [1][2]
MOLM-13 Human Acute Myeloid Leukemia (MLL-AF9) 0.21 µM [1][2]

| HL-60 | Human Promyelocytic Leukemia (MLL-wildtype) | 8.6 µM |[2][7] |

Note: The higher IC₅₀ value in the MLL-wildtype HL-60 cell line demonstrates the selectivity of this compound for cells dependent on MLL translocations.[1][2][7]

Experimental Protocols

Materials and Reagents
ReagentSupplierCat. No. (Example)
This compoundMedChemExpressHY-100869
MV4-11 CellsATCCCRL-9591
MOLM-13 CellsDSMZACC 554
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
DMSO (Cell Culture Grade)Sigma-AldrichD2650
MTT ReagentSigma-AldrichM5655
Annexin V-FITC/PI KitThermo FisherA13201
RIPA Lysis BufferThermo Fisher89900
Protease Inhibitor CocktailRoche11836153001
BCA Protein Assay KitThermo Fisher23225
Cell Culture and this compound Treatment
  • Cell Line Maintenance: Culture MV4-11 and MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Count cells using a hemocytometer or automated cell counter to ensure viability is >95%.

    • Seed cells at the desired density for the specific downstream application.

    • Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 0.01 µM to 10 µM).[1]

    • Add the this compound working solution to the cells. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only) in all experiments.

    • Incubate cells for the desired time period (e.g., 4 to 7 days for cell growth assays).[1]

Protocol: Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]

MTT_Workflow start Start seed 1. Seed cells in a 96-well plate (e.g., 1x10⁴ cells/well) start->seed treat 2. Treat with varying concentrations of this compound and vehicle control seed->treat incubate1 3. Incubate for 4-7 days at 37°C, 5% CO₂ treat->incubate1 add_mtt 4. Add 10 µL MTT solution (5 mg/mL) to each well incubate1->add_mtt incubate2 5. Incubate for 2-4 hours until purple precipitate is visible add_mtt->incubate2 solubilize 6. Add 100 µL of solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) incubate2->solubilize read 7. Read absorbance at 570 nm using a microplate reader solubilize->read end End read->end Apoptosis_Workflow start Start seed 1. Seed cells in a 6-well plate and treat with this compound for desired time (e.g., 48h) start->seed harvest 2. Harvest cells by centrifugation (including supernatant for floating cells) seed->harvest wash 3. Wash cells twice with cold 1x PBS harvest->wash resuspend 4. Resuspend cells in 100 µL of 1x Annexin V Binding Buffer wash->resuspend stain 5. Add 5 µL Annexin V-FITC and 1 µL PI (100 µg/mL) resuspend->stain incubate 6. Incubate for 15 minutes at room temperature in the dark stain->incubate add_buffer 7. Add 400 µL of 1x Annexin V Binding Buffer incubate->add_buffer analyze 8. Analyze immediately by flow cytometry add_buffer->analyze end End analyze->end

References

Application Note: Utilizing MM-589 for Histone Methyltransferase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-589 is a highly potent and cell-permeable macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction.[1][2][3] By binding to WDR5, this compound effectively disrupts the formation of the MLL complex, leading to the inhibition of its histone methyltransferase (HMT) activity, specifically the methylation of histone H3 at lysine 4 (H3K4).[1][4] This targeted inhibition of the WDR5-MLL interaction makes this compound a valuable tool for studying the role of MLL-mediated histone methylation in various biological processes, including cancer. This document provides detailed protocols and data for the use of this compound in both biochemical and cellular histone methyltransferase assays.

Mechanism of Action

The MLL1 (also known as KMT2A) histone methyltransferase is a critical enzyme involved in epigenetic regulation, and its activity is enhanced through interaction with WDR5.[3][5] this compound functions by directly binding to WDR5, thereby preventing its association with MLL1.[3] This disruption of the WDR5-MLL1 complex allosterically inhibits the H3K4 methyltransferase activity of MLL1.

cluster_0 Normal MLL1 Activity cluster_1 Inhibition by this compound WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Forms Complex H3 Histone H3 MLL1->H3 Methylates H3K4me H3K4 Methylation H3->H3K4me Results in MM589 This compound WDR5_inhibited WDR5 MM589->WDR5_inhibited Binds to MLL1_inactive MLL1 WDR5_inhibited->MLL1_inactive Interaction Blocked H3_unmethylated Histone H3 MLL1_inactive->H3_unmethylated Methylation Inhibited No_H3K4me No H3K4 Methylation H3_unmethylated->No_H3K4me Results in

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound in biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

TargetAssay TypeIC50KiReference
WDR5 BindingBiochemical0.90 nM<1 nM[1][2][3][4]
MLL H3K4 HMT ActivityBiochemical12.7 nM-[1][2][3][4]

Table 2: Cellular Activity of this compound

Cell LineDescriptionIC50 (Growth Inhibition)Reference
MV4-11Human leukemia, MLL translocation0.25 µM[1][3]
MOLM-13Human leukemia, MLL translocation0.21 µM[1][3]
HL-60Human leukemia, no MLL translocation8.6 µM[1][3]

Experimental Protocols

Biochemical MLL Histone Methyltransferase AlphaLISA Assay

This protocol is based on the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology, which was utilized for the functional evaluation of this compound.[2]

Assay Principle: This assay measures the methylation of a biotinylated Histone H3 peptide by the MLL enzyme complex. The methylated peptide is then captured by streptavidin-coated donor beads and an antibody specific for the methylated lysine, which is conjugated to an acceptor bead. Upon excitation, the donor bead generates singlet oxygen, which activates the acceptor bead in close proximity, resulting in a measurable light emission. Inhibition of MLL activity by this compound leads to a decrease in the AlphaLISA signal.

cluster_workflow Biochemical Assay Workflow A 1. Prepare Reagents - MLL Enzyme Complex - Biotinylated H3 Peptide - S-Adenosylmethionine (SAM) - this compound Dilutions B 2. Reaction Incubation - Add enzyme, substrate, SAM, and this compound to assay plate. - Incubate at RT. A->B C 3. Detection - Add AlphaLISA Acceptor Beads and Streptavidin Donor Beads. B->C D 4. Signal Reading - Incubate in the dark. - Read plate on an Alpha-enabled reader. C->D E 5. Data Analysis - Plot signal vs. This compound concentration. - Calculate IC50. D->E

Caption: Biochemical MLL HMT AlphaLISA Assay Workflow.

Materials:

  • MLL enzyme complex (containing WDR5)

  • Biotinylated Histone H3 (1-21) peptide substrate

  • S-Adenosylmethionine (SAM)

  • This compound

  • AlphaLISA anti-methyl-Histone H3 Lysine 4 (H3K4me) Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA Assay Buffer

  • 384-well white microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions.

    • Prepare working solutions of the MLL enzyme complex, biotinylated H3 peptide, and SAM in assay buffer at the desired concentrations.

  • Enzyme Reaction:

    • Add 5 µL of the this compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 5 µL of the MLL enzyme complex to each well.

    • Initiate the reaction by adding 5 µL of a mixture of the biotinylated H3 peptide and SAM.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60-120 minutes), protected from light.

  • Detection:

    • Prepare the detection mixture by diluting the AlphaLISA Acceptor beads and Streptavidin Donor beads in AlphaLISA buffer.

    • Add 10 µL of the detection mixture to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Signal Measurement:

    • Read the plate using a microplate reader capable of AlphaLISA detection (excitation at 680 nm, emission at 615 nm).

  • Data Analysis:

    • Plot the AlphaLISA signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Histone Methylation Assay

This protocol describes a method to assess the effect of this compound on global H3K4 methylation levels in cultured cells.

Assay Principle: Cells are treated with this compound, and the overall levels of H3K4 methylation are measured, typically by Western blot or an ELISA-based method, to determine the compound's in-cell activity.

cluster_workflow Cellular Assay Workflow A 1. Cell Culture - Plate leukemia cells (e.g., MV4-11, MOLM-13) at a suitable density. B 2. Compound Treatment - Treat cells with varying concentrations of this compound for 24-72 hours. A->B C 3. Histone Extraction - Lyse cells and isolate nuclear proteins or perform acid extraction of histones. B->C D 4. Western Blot Analysis - Separate proteins by SDS-PAGE. - Transfer to a membrane. - Probe with antibodies for H3K4me and total H3. C->D E 5. Quantification - Quantify band intensity. - Normalize H3K4me signal to total H3. D->E

Caption: Cellular H3K4 Methylation Assay Workflow.

Materials:

  • Human leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Cell culture medium and supplements

  • This compound

  • Cell lysis buffer

  • Primary antibodies: anti-H3K4me, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Reagents for SDS-PAGE and Western blotting

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture the selected cell line according to standard protocols.

    • Seed the cells in multi-well plates at an appropriate density.

    • Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) or a vehicle control for the desired duration (e.g., 48-72 hours).[4]

  • Histone Extraction:

    • Harvest the cells by centrifugation.

    • Wash the cells with PBS.

    • Perform histone extraction using a suitable method, such as acid extraction or a commercial kit.

  • Western Blotting:

    • Determine the protein concentration of the histone extracts.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against H3K4me overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the signal.

    • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for H3K4me and total H3.

    • Normalize the H3K4me signal to the total H3 signal for each sample.

    • Plot the normalized H3K4me levels against the this compound concentration to determine the cellular potency.

Conclusion

This compound is a powerful and specific inhibitor of the WDR5-MLL interaction, making it an essential research tool for investigating the biological functions of MLL-mediated histone methylation. The provided protocols offer robust methods for characterizing the biochemical and cellular activity of this compound and can be adapted for screening and profiling other potential inhibitors of this critical epigenetic pathway.

References

MM-589 AlphaLISA-based MLL HMT Functional Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mixed Lineage Leukemia (MLL) family of histone methyltransferases (HMTs) plays a crucial role in regulating gene expression through methylation of histone H3 at lysine 4 (H3K4). Dysregulation of MLL activity is implicated in various cancers, particularly acute leukemias. The interaction between the MLL protein and the WD repeat domain 5 (WDR5) protein is essential for the catalytic activity of the MLL complex.[1] MM-589 is a potent and cell-permeable macrocyclic peptidomimetic that targets the WDR5-MLL interaction, thereby inhibiting MLL HMT activity.[1][2]

This document provides detailed application notes and protocols for an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)-based functional assay to screen for and characterize inhibitors of MLL HMT activity, such as this compound. The AlphaLISA technology offers a sensitive, no-wash, bead-based assay format suitable for high-throughput screening.

Principle of the Assay

The this compound AlphaLISA-based MLL HMT functional assay is a biochemical assay that measures the methylation of a biotinylated histone H3 peptide substrate by the MLL core complex. The assay principle is as follows:

  • Enzymatic Reaction: The MLL core complex (containing MLL, WDR5, and other essential components like RbBP5 and Ash2L) is incubated with a biotinylated histone H3 peptide substrate and the methyl donor S-adenosylmethionine (SAM). In the absence of an inhibitor, the MLL complex methylates the histone H3 peptide.

  • Detection: The reaction mixture is then incubated with Streptavidin-coated Donor beads and AlphaLISA Acceptor beads conjugated to an antibody specific for the methylated histone H3 mark (e.g., H3K4me1 or H3K4me2).

  • Signal Generation: If the histone peptide is methylated, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of the emitted light is directly proportional to the level of histone methylation.

  • Inhibition: In the presence of an inhibitor like this compound, the MLL HMT activity is blocked, leading to a decrease in histone peptide methylation and a corresponding reduction in the AlphaLISA signal.

Data Presentation

The following tables summarize the inhibitory activity of this compound on the WDR5-MLL interaction and MLL HMT activity, as well as its effect on various leukemia cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay FormatIC50Reference
WDR5 BindingBiochemical0.90 nM[1]
MLL HMT ActivityAlphaLISA12.7 nM[1][3]

Table 2: this compound Activity in Leukemia Cell Lines

Cell LineMLL StatusIC50Reference
MV4-11MLL-AF40.25 µMMedChemExpress Data
MOLM-13MLL-AF90.21 µMMedChemExpress Data
HL-60MLL-wildtype8.6 µMMedChemExpress Data

Experimental Protocols

This section provides a detailed protocol for performing the this compound AlphaLISA-based MLL HMT functional assay in a 384-well plate format.

Materials and Reagents
  • Enzymes and Substrates:

    • Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, Ash2L)

    • Biotinylated Histone H3 (1-21) peptide

    • S-adenosyl-L-methionine (SAM)

  • AlphaLISA Beads and Buffers:

    • AlphaLISA® Anti-H3K4me1 or Anti-H3K4me2 Acceptor beads (PerkinElmer)

    • Streptavidin (SA)-coated Donor beads (PerkinElmer)

    • AlphaLISA® Assay Buffer

  • Inhibitor:

    • This compound

  • Plates and Seals:

    • White opaque 384-well microplates

    • TopSeal™-A adhesive seals

  • Instrumentation:

    • AlphaScreen-capable microplate reader (e.g., EnVision®, PHERAstar)

Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in AlphaLISA Assay Buffer.

    • Prepare a 2X MLL1 core complex solution in AlphaLISA Assay Buffer.

    • Prepare a 4X solution of the biotinylated histone H3 peptide and SAM in AlphaLISA Assay Buffer.

    • Prepare a 5X solution of AlphaLISA Acceptor beads in AlphaLISA Assay Buffer.

    • Prepare a 5X solution of Streptavidin-Donor beads in AlphaLISA Assay Buffer (protect from light).

  • Enzymatic Reaction:

    • Add 5 µL of the serially diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of the 2X MLL1 core complex solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 4X biotinylated histone H3 peptide and SAM solution to each well.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of the 5X AlphaLISA Acceptor beads solution to each well.

    • Seal the plate and incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of the 5X Streptavidin-Donor beads solution to each well under subdued light.

    • Seal the plate and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable microplate reader.

Data Analysis
  • The AlphaLISA signal is inversely proportional to the MLL HMT activity.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

MLL1-WDR5 Signaling Pathway and Inhibition by this compound

MLL1_WDR5_Pathway MLL1 MLL1 H3K4me H3K4me WDR5 WDR5 WDR5->MLL1 Essential for Activity RbBP5 RbBP5 RbBP5->MLL1 Ash2L Ash2L Ash2L->MLL1 HistoneH3 Histone H3 HistoneH3->H3K4me Methylation SAM SAM SAH SAH SAM->SAH Donates Methyl Group MM589 This compound MM589->WDR5 Inhibits Interaction

Caption: MLL1-WDR5 interaction and inhibition by this compound.

Experimental Workflow for this compound AlphaLISA Assay

AlphaLISA_Workflow start Start reagent_prep Prepare Reagents (this compound, MLL Complex, Substrates, Beads) start->reagent_prep dispense_inhibitor Dispense this compound/ Vehicle to Plate reagent_prep->dispense_inhibitor add_enzyme Add MLL Complex dispense_inhibitor->add_enzyme incubate1 Incubate 15 min add_enzyme->incubate1 add_substrate Add Histone H3 & SAM incubate1->add_substrate incubate2 Incubate 60 min (Enzymatic Reaction) add_substrate->incubate2 add_acceptor Add Acceptor Beads incubate2->add_acceptor incubate3 Incubate 60 min (dark) add_acceptor->incubate3 add_donor Add Donor Beads (subdued light) incubate3->add_donor incubate4 Incubate 30 min (dark) add_donor->incubate4 read_plate Read Plate (615 nm) incubate4->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for the this compound AlphaLISA HMT assay.

References

Titrating MM-589 Concentration for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). By binding to WDR5, this compound effectively disrupts the formation of the MLL methyltransferase complex, leading to a reduction in histone H3 lysine 4 (H3K4) methylation and subsequent downregulation of oncogenic gene expression. These application notes provide detailed protocols for titrating this compound concentration in various in vitro assays to assess its biological activity in leukemia cell lines.

Introduction

The MLL family of histone methyltransferases plays a critical role in regulating gene expression, particularly during development and hematopoiesis. Chromosomal translocations involving the MLL1 gene are common drivers of aggressive acute leukemias. The interaction between MLL1 and WDR5 is essential for the catalytic activity of the MLL1 complex. This compound targets this interaction, offering a promising therapeutic strategy for MLL-rearranged leukemias. This document outlines key in vitro experiments to determine the optimal concentration of this compound for achieving desired biological effects.

Data Presentation

The following tables summarize the quantitative data for this compound's activity from biochemical and cell-based assays.

ParameterValueReference(s)
Biochemical Activity
WDR5 Binding IC₅₀0.90 nM[1][2][3]
MLL HMT Activity IC₅₀12.7 nM[1][2][3]
Cellular Activity
Cell Line IC₅₀ (7 days)
MV4-11 (MLL-AF4)0.25 µM[4][5]
MOLM-13 (MLL-AF9)0.21 µM[4][5]
HL-60 (MLL wild-type)8.6 µM[2][4][5]

Table 1: Summary of this compound In Vitro Activity. HMT: Histone Methyltransferase.

Signaling Pathway

This compound disrupts the WDR5-MLL complex, which is crucial for the methylation of Histone H3 at lysine 4 (H3K4). This epigenetic mark is associated with active gene transcription. In MLL-rearranged leukemias, the fusion proteins constitutively activate target genes such as HOXA9 and MEIS1, which are critical for leukemogenesis. Inhibition of the WDR5-MLL interaction by this compound leads to decreased H3K4 methylation at the promoters of these target genes, resulting in their transcriptional repression and subsequent inhibition of cancer cell growth and survival.

G cluster_nucleus Nucleus WDR5 WDR5 MLL MLL1 (or MLL fusion) WDR5->MLL Forms Complex HistoneH3 Histone H3 MLL->HistoneH3 Methylates MM589 This compound MM589->WDR5 Inhibits Interaction H3K4me H3K4 Methylation HistoneH3->H3K4me Results in TargetGenes Target Genes (e.g., HOXA9, MEIS1) H3K4me->TargetGenes Activates Transcription Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis Promotes Apoptosis Apoptosis Leukemogenesis->Apoptosis Inhibited by this compound G cluster_workflow Cell Viability Assay Workflow Start Seed Cells (0.5-1.0 x 10^5 cells/mL) Treat Treat with this compound (0.01 - 10 µM) Start->Treat Incubate1 Incubate (4-7 days) Treat->Incubate1 AddMTT Add MTT Solution Incubate1->AddMTT Incubate2 Incubate (2-4 hours) AddMTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read G cluster_workflow Apoptosis Assay Workflow Start Seed & Treat Cells (1 x 10^6 cells/mL) Incubate Incubate (24-72 hours) Start->Incubate Harvest Harvest & Wash Cells Incubate->Harvest Stain Stain with Annexin V/PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze G cluster_workflow Western Blot Workflow Start Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Detection SecondaryAb->Detect

References

Application Notes and Protocols for Utilizing MM-589 in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL).[1][2] By binding to a conserved arginine-binding pocket on WDR5, this compound effectively disrupts the formation of the MLL complex, which is crucial for the methylation of histone H3 at lysine 4 (H3K4).[3][4] This inhibitory action on the MLL histone methyltransferase (HMT) activity makes this compound a valuable tool for studying the epigenetic regulation of gene expression and a potential therapeutic agent in cancers driven by MLL translocations, such as acute leukemia.[1][5]

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA sequences in the cell. When coupled with quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq), ChIP assays can elucidate the genomic landscape of protein binding and histone modifications. The following application notes provide detailed protocols for the use of this compound in ChIP assays to probe the role of the WDR5-MLL complex in chromatin biology.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound
ParameterValueCell Line/SystemReference
WDR5 Binding IC500.90 nMBiochemical Assay[1][2]
MLL HMT Activity IC5012.7 nMBiochemical Assay[1][2]
Cell Growth Inhibition IC50 (MV4-11)0.25 µMHuman Leukemia Cell Line[1]
Cell Growth Inhibition IC50 (MOLM-13)0.21 µMHuman Leukemia Cell Line[1]
Cell Growth Inhibition IC50 (HL-60)8.6 µMHuman Leukemia Cell Line[1]
Table 2: Representative ChIP-qPCR Data on H3K4me3 Levels at MLL Target Gene Promoters Following Treatment with a WDR5-MLL Interaction Inhibitor*
Target GeneTreatmentFold Enrichment over IgG% InputReference (Adapted from)
HOXA9 Vehicle (DMSO)25.31.27%[3][5]
WDR5 Inhibitor8.10.41%[3][5]
MEIS1 Vehicle (DMSO)18.90.95%[3][5]
WDR5 Inhibitor6.20.31%[3][5]
Negative Control Locus Vehicle (DMSO)1.20.06%[3][5]
WDR5 Inhibitor1.10.06%[3][5]

*Data presented here are representative and adapted from studies using similar WDR5-MLL interaction inhibitors, such as OICR-9429, to illustrate the expected outcome of a ChIP-qPCR experiment with this compound. Actual results may vary depending on the experimental conditions.

Mandatory Visualizations

WDR5_MLL_Signaling_Pathway cluster_nucleus Nucleus WDR5 WDR5 COMPASS COMPASS-like Complex WDR5->COMPASS forms MLL1 MLL1 MLL1->COMPASS complex with HistoneH3 Histone H3 COMPASS->HistoneH3 methylates MM589 This compound MM589->WDR5 inhibits H3K4me3 H3K4me3 HistoneH3->H3K4me3 TargetGenes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->TargetGenes activates Transcription Gene Transcription TargetGenes->Transcription

Caption: WDR5-MLL Signaling Pathway and the inhibitory action of this compound.

ChIP_Workflow_MM589 A 1. Cell Culture and This compound Treatment B 2. Cross-linking (Formaldehyde) A->B C 3. Cell Lysis and Chromatin Shearing B->C D 4. Immunoprecipitation (Anti-H3K4me3 or Anti-WDR5) C->D E 5. Wash and Elute Complexes D->E F 6. Reverse Cross-links and Purify DNA E->F G 7. DNA Analysis (qPCR or Sequencing) F->G

Caption: Experimental workflow for a ChIP assay using this compound.

Experimental Protocols

Protocol 1: Treatment of Cells with this compound Prior to ChIP

This protocol is designed for treating suspension leukemia cell lines (e.g., MV4-11, MOLM-13) with this compound to assess its impact on histone modifications or protein-DNA interactions.

Materials:

  • This compound (prepare a stock solution, e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for your cell line

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • Sterile cell culture plates or flasks

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Culture cells to a density of approximately 0.5 x 10^6 cells/mL in complete medium. Ensure cells are in the logarithmic growth phase.

  • This compound Preparation: Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations. A typical concentration range to test is 0.1 µM to 5 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Add the prepared this compound working solutions or the vehicle control to the cell cultures.

  • Incubation: Incubate the cells for a period sufficient to observe changes in histone methylation. A typical incubation time is 24 to 72 hours. The optimal time should be determined empirically for your cell line and target of interest.

  • Cell Harvesting: After the incubation period, count the viable cells. Proceed immediately to the Chromatin Immunoprecipitation protocol. It is recommended to start with at least 1 x 10^7 cells per ChIP reaction.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol provides a general method for performing a ChIP assay on cells treated with this compound. It is optimized for detecting changes in histone modifications (e.g., H3K4me3) or the binding of chromatin-associated proteins (e.g., WDR5).

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (37% solution)

  • Glycine (2.5 M stock)

  • Cell Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, with protease inhibitors)

  • Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5% SDS, with protease inhibitors)

  • ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

  • Antibody of interest (e.g., anti-H3K4me3, anti-WDR5)

  • Control IgG (from the same species as the primary antibody)

  • Protein A/G magnetic beads

  • Wash Buffers (Low Salt, High Salt, LiCl)

  • Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

  • NaCl (5 M stock)

  • RNase A

  • Proteinase K

  • DNA purification kit or Phenol:Chloroform:Isoamyl Alcohol

Procedure:

  • Cross-linking:

    • Harvest the this compound or vehicle-treated cells by centrifugation.

    • Resuspend the cell pellet in PBS.

    • Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Pellet the nuclei by centrifugation and resuspend in Nuclear Lysis Buffer.

    • Shear the chromatin to an average size of 200-800 bp using sonication. The optimal sonication conditions must be determined empirically.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the sheared chromatin with ChIP Dilution Buffer. Save a small aliquot as "input" control.

    • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

    • Remove the beads and add the ChIP-grade antibody to the pre-cleared chromatin. Incubate overnight at 4°C with rotation. Also, set up a negative control with a non-specific IgG.

    • Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specifically bound chromatin.

    • Elute the chromatin complexes from the beads by incubating with Elution Buffer.

  • Reverse Cross-linking and DNA Purification:

    • Add NaCl to the eluted samples and the input control to a final concentration of 200 mM. Incubate at 65°C for at least 4 hours to reverse the cross-links.

    • Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.

    • Purify the DNA using a DNA purification kit or by phenol:chloroform extraction and ethanol precipitation.

  • Analysis:

    • Quantify the purified DNA.

    • Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters (e.g., HOXA9, MEIS1) and a negative control region.[6][7][8][9]

    • Calculate the results as a percentage of input or fold enrichment over the IgG control.[6]

Conclusion

This compound is a powerful research tool for investigating the epigenetic functions of the WDR5-MLL complex. The protocols provided here offer a comprehensive guide for utilizing this compound in ChIP assays to dissect the molecular mechanisms of gene regulation and to explore novel therapeutic strategies for MLL-driven cancers. Careful optimization of experimental conditions, particularly inhibitor concentration, treatment time, and chromatin shearing, is crucial for obtaining high-quality and reproducible results.

References

Application Note: MM-589 for High-Throughput Screening of WDR5-MLL Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). The MLL family of histone methyltransferases plays a critical role in regulating gene expression, and their aberrant activity is implicated in certain types of leukemia. This compound disrupts the WDR5-MLL complex, leading to the inhibition of histone H3 lysine 4 (H3K4) methylation and subsequent downregulation of target genes essential for leukemic cell proliferation and survival. This application note provides detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of the WDR5-MLL interaction.

Mechanism of Action

This compound functions by binding with high affinity to WDR5, a core component of the MLL histone methyltransferase complexes.[1] WDR5 acts as a scaffolding protein, essential for the assembly and enzymatic activity of the MLL complex.[1][2] By occupying the MLL binding pocket on WDR5, this compound effectively blocks the interaction between WDR5 and MLL.[3] This disruption of the WDR5-MLL complex inhibits the histone methyltransferase activity of MLL, specifically the methylation of H3K4.[1] The reduction in H3K4 trimethylation at the promoters of MLL target genes, such as HOXA9 and MEIS1, leads to their transcriptional repression and induces anti-proliferative effects in MLL-rearranged leukemia cells.[1]

Quantitative Data

The following tables summarize the in vitro and cellular activity of this compound.

ParameterValue
Binding Affinity to WDR5 (IC50) 0.90 nM
Inhibition of MLL H3K4 Methyltransferase Activity (IC50) 12.7 nM
Table 1: In vitro activity of this compound.
Cell LineDescriptionIC50 (µM)
MV4-11 MLL-rearranged leukemia0.25
MOLM-13 MLL-rearranged leukemia0.21
HL-60 MLL wild-type leukemia8.6
Table 2: Cellular activity of this compound in leukemia cell lines.

Signaling Pathway

WDR5_MLL_Signaling_Pathway cluster_nucleosome Nucleosome WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 interacts with RbBP5 RbBP5 H3K4 H3K4 MLL1->H3K4 ASH2L ASH2L DPY30 DPY30 HistoneH3 Histone H3 Transcription Gene Transcription (e.g., HOXA9, MEIS1) H3K4->Transcription activates MM589 This compound MM589->WDR5 inhibits Leukemogenesis Leukemogenesis Transcription->Leukemogenesis promotes AlphaLISA_Workflow Start Start Add_MM589 Add this compound/ Compound Start->Add_MM589 Add_WDR5 Add His-WDR5 Add_MM589->Add_WDR5 Add_MLL Add Biotin-MLL Add_WDR5->Add_MLL Incubate1 Incubate 60 min Add_MLL->Incubate1 Add_Beads Add Acceptor & Donor Beads Incubate1->Add_Beads Incubate2 Incubate 60 min Add_Beads->Incubate2 Read Read Plate Incubate2->Read End End Read->End Cell_Viability_Workflow Start Start Seed_Cells Seed Cells (5,000/well) Start->Seed_Cells Add_Compound Add this compound/ Compound Seed_Cells->Add_Compound Incubate_72h Incubate 72 hours Add_Compound->Incubate_72h Equilibrate Equilibrate to Room Temp. Incubate_72h->Equilibrate Add_CTG Add CellTiter-Glo® Reagent Equilibrate->Add_CTG Lyse_Cells Mix to Lyse 2 min Add_CTG->Lyse_Cells Incubate_10m Incubate 10 min Lyse_Cells->Incubate_10m Read_Luminescence Read Luminescence Incubate_10m->Read_Luminescence Analyze Analyze Data (IC50) Read_Luminescence->Analyze

References

Application Notes and Protocols: A Comparative Analysis of MM-589 TFA Salt and Free Base in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-589 is a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). This interaction is crucial for the histone methyltransferase activity of MLL, which is implicated in the pathogenesis of certain types of acute leukemia. By disrupting the WDR5-MLL complex, this compound effectively inhibits H3K4 methylation, leading to the downregulation of leukemogenic genes such as HOXA9 and MEIS1, and subsequent inhibition of cancer cell growth.[1][2][3][4]

In experimental settings, this compound is often available in two forms: the trifluoroacetate (TFA) salt and the free base. The choice between these forms can have practical implications for experimental design and execution. These application notes provide a detailed comparison of the two forms, summarize key biological data, and offer comprehensive protocols for their use in relevant assays.

Physicochemical Properties: TFA Salt vs. Free Base

While specific quantitative data for the solubility and stability of this compound TFA salt versus its free base are not extensively published, general principles for peptidomimetic compounds can be applied.

PropertyThis compound TFA SaltThis compound Free BaseRationale & Remarks
Formulation Typically a lyophilized powder.Can be a lyophilized powder or an amorphous solid.TFA is a common counter-ion used in the purification of synthetic peptides and peptidomimetics via reverse-phase HPLC.[5][6]
Solubility Generally higher aqueous solubility.Generally lower aqueous solubility, may require organic solvents.The salt form increases the polarity of the molecule, enhancing its solubility in aqueous buffers. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO first is recommended for both forms.[4]
Stability Generally more stable in solid form and in solution.May be less stable, particularly in solution, and more prone to degradation.The salt form can protect reactive functional groups and improve the overall stability of the compound.[7] Peptides with free sulfhydryl groups often exhibit better stability as HCl salts against oxidation.[5]
Biological Activity Biologically equivalent to the free base at the same molar concentration.[1]The active pharmacological entity.The TFA counter-ion typically dissociates in biological media, leaving the free base to exert its effect. However, high concentrations of TFA can have off-target effects in cellular assays.[6][8]
Handling The lyophilized salt is often easier to handle and weigh.The free base may be more "fluffy" and prone to static, making it harder to handle.[5]The physical properties of the lyophilized cake can be influenced by the counter-ion.[5]

Recommendation: For most in vitro applications, particularly those requiring aqueous buffers, the This compound TFA salt is the recommended starting material due to its enhanced solubility and stability. However, for in vivo studies or specific cell-based assays where TFA might interfere, the use of the free base or a different salt form (e.g., acetate or hydrochloride) should be considered.[5][9] It is crucial to note that when comparing data, the molecular weight of the salt form is higher than the free base, and concentrations should be calculated based on the molecular weight of the specific form being used to ensure molar equivalence.

Biological Activity of this compound

The following tables summarize the key in vitro activities of this compound.

Table 1: Biochemical Activity of this compound

TargetAssayIC50 (nM)Reference
WDR5 BindingCompetitive Binding Assay0.90[1][2][3]
MLL H3K4 Methyltransferase ActivityHMT Functional Assay12.7[1][2][3]

Table 2: Cellular Activity of this compound in Leukemia Cell Lines

Cell LineMLL StatusAssay DurationIC50 (µM)Reference
MV4-11MLL-AF44 or 7 days0.25[1][7]
MOLM-13MLL-AF94 or 7 days0.21[1][7]
HL-60MLL-WT4 or 7 days8.6[1][7]

Signaling Pathway and Experimental Workflow

Signaling_Pathway

Experimental_Workflow cluster_prep Compound Preparation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Stock Prepare Stock Solution (this compound TFA or Free Base in DMSO) Dilute Prepare Serial Dilutions Stock->Dilute AlphaLISA WDR5-MLL Interaction Assay (AlphaLISA) Dilute->AlphaLISA HMT MLL HMT Functional Assay Dilute->HMT Treatment Treat Cells with this compound Dilute->Treatment CellCulture Culture Leukemia Cell Lines (e.g., MV4-11, MOLM-13) CellCulture->Treatment Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Proliferation Western Western Blot (H3K4 Methylation) Treatment->Western qPCR RT-qPCR (HoxA9, Meis1 Expression) Treatment->qPCR

Experimental Protocols

Preparation of this compound Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilutions.

Materials:

  • This compound (TFA salt or free base)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the amount of this compound powder required to make a 10 mM stock solution. Note: Use the correct molecular weight for the specific form (TFA salt or free base).

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

WDR5-MLL Interaction Assay (AlphaLISA)

Objective: To quantify the inhibitory effect of this compound on the WDR5-MLL protein-protein interaction using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

Materials:

  • Recombinant His-tagged WDR5 protein

  • Biotinylated MLL peptide (e.g., Biotin-ARAEVHLRKS)

  • Streptavidin-coated Donor beads

  • Anti-His AlphaLISA Acceptor beads

  • AlphaLISA assay buffer

  • This compound serial dilutions

  • 384-well white opaque microplates

Protocol:

  • Prepare serial dilutions of this compound in AlphaLISA assay buffer.

  • In a 384-well plate, add the following in order:

    • This compound dilution or vehicle control (e.g., DMSO in assay buffer).

    • His-WDR5 protein diluted in assay buffer.

    • Biotinylated MLL peptide diluted in assay buffer.

  • Incubate the mixture at room temperature for 60 minutes.

  • Prepare a mixture of Anti-His AlphaLISA Acceptor beads and Streptavidin-coated Donor beads in assay buffer. Note: This step should be performed under subdued light.

  • Add the bead mixture to each well.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound serial dilutions

  • 96-well clear or white-walled microplates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

Protocol:

  • Seed the leukemia cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to attach or stabilize for a few hours or overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control.

  • Incubate the plates for the desired period (e.g., 72 or 96 hours) at 37°C in a humidified CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot for H3K4 Methylation

Objective: To assess the effect of this compound on the levels of histone H3 lysine 4 methylation in leukemia cells.

Materials:

  • Leukemia cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-H3K4me1/2/3, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Protocol:

  • Treat leukemia cells with various concentrations of this compound for a specified time (e.g., 48-72 hours).

  • Harvest and lyse the cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against H3K4me1/2/3 and total H3 (as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the methylated H3 levels to total H3.

Quantitative RT-PCR for Gene Expression Analysis

Objective: To measure the effect of this compound on the mRNA expression levels of MLL target genes HOXA9 and MEIS1.

Materials:

  • Leukemia cells treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

Protocol:

  • Treat leukemia cells with this compound as in the Western blot protocol.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using specific primers for HOXA9, MEIS1, and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.

These notes and protocols provide a comprehensive guide for researchers working with this compound, enabling a better understanding of its properties and facilitating the design and execution of robust experiments.

References

Reconstitution and storage of MM-589 compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution and storage of the compound MM-589, a potent inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction. Adherence to these guidelines is crucial for ensuring the compound's stability and activity for experimental use.

Compound Information

This compound is a cell-permeable macrocyclic peptidomimetic that effectively targets the WDR5-MLL interaction.[1][2] It binds to WDR5 with high affinity, exhibiting an IC50 of 0.90 nM, and consequently inhibits the histone H3K4 methyltransferase (HMT) activity of the MLL complex with an IC50 of 12.7 nM.[1][2][3][4][5] The trifluoroacetate (TFA) salt of this compound is often used and is reported to have enhanced water solubility and stability.[3][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSource
Molecular Weight 572.70 g/mol (Free Form)[3]
686.72 g/mol (TFA Salt)[5][7]
IC50 (WDR5 binding) 0.90 nM[1][2][3][4][5][7]
IC50 (MLL H3K4 HMT activity) 12.7 nM[1][2][3][4][5][7]
Cellular IC50 (MV4-11 cells) 0.25 µM (4 days)[3]
Cellular IC50 (MOLM-13 cells) 0.21 µM (4 days)[3]
Solubility (DMSO) ≥ 100 mg/mL[3]
Solubility (Water - TFA Salt) 40 mg/mL (with ultrasonic and pH adjustment to 2)[7]

Experimental Protocols

Reconstitution of this compound

This protocol describes the preparation of stock solutions of this compound for in vitro experiments. It is recommended to use freshly opened, anhydrous DMSO for reconstitution to avoid hygroscopic effects that can impact solubility.[3]

Materials:

  • This compound powder (free form or TFA salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free polypropylene tubes

  • Calibrated micropipettes and sterile tips

Protocol for Creating a 10 mM Stock Solution in DMSO:

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

  • Calculation: To prepare a 10 mM stock solution, use the following formula to determine the required volume of DMSO:

    • For this compound (free form, MW = 572.70 g/mol ): Add 174.6 µL of DMSO per 1 mg of powder.

    • For this compound TFA salt (MW = 686.72 g/mol ): Add 145.6 µL of DMSO per 1 mg of powder.

  • Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Storage: Store the aliquoted stock solutions as recommended in the storage section below.

Storage of this compound

Proper storage of both the solid compound and its solutions is critical to maintain its chemical integrity and biological activity.

Solid Compound:

  • Store the solid powder at -20°C in a desiccator, sealed away from moisture.[5][7]

Stock Solutions:

  • Short-term storage (up to 1 month): Store aliquoted stock solutions at -20°C.[7]

  • Long-term storage (up to 6 months): For extended storage, it is recommended to store the aliquoted stock solutions at -80°C.[7]

Working Solutions:

  • Working solutions diluted in aqueous media should be prepared fresh for each experiment and used immediately. If temporary storage is necessary, keep the solution on ice and use it within the same day.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound.

MM589_Pathway cluster_Nucleus Cell Nucleus MLL_Complex MLL1 Complex H3K4 Histone H3 (Lys4) MLL_Complex->H3K4 Methylates WDR5 WDR5 WDR5->MLL_Complex Binds & Activates H3K4me3 H3K4 Trimethylation H3K4->H3K4me3 Gene_Expression Leukemogenic Gene Expression H3K4me3->Gene_Expression Promotes MM589 This compound MM589->WDR5 Inhibits Interaction

Caption: Mechanism of this compound action.

Experimental Workflow: Reconstitution and Storage

This diagram outlines the recommended workflow for preparing and storing this compound.

Reconstitution_Workflow start Start: this compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate reconstitute Reconstitute in anhydrous DMSO to desired stock concentration equilibrate->reconstitute dissolve Vortex/sonicate until fully dissolved reconstitute->dissolve aliquot Aliquot into single-use polypropylene tubes dissolve->aliquot storage Store aliquots aliquot->storage short_term Short-term Storage (-20°C for up to 1 month) storage->short_term long_term Long-term Storage (-80°C for up to 6 months) storage->long_term end Ready for experimental use short_term->end long_term->end

Caption: this compound reconstitution and storage workflow.

References

MM-589 as a Chemical Probe for WDR5 Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein involved in the assembly and regulation of multiple protein complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complex.[1] The MLL complex plays a critical role in regulating gene expression through the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active transcription. Dysregulation of the WDR5-MLL interaction is a hallmark of certain cancers, particularly acute leukemias with MLL gene rearrangements.[2]

MM-589 is a potent and cell-permeable macrocyclic peptidomimetic that acts as a chemical probe to investigate the function of WDR5.[2][3] It specifically targets the interaction between WDR5 and MLL, thereby inhibiting the histone methyltransferase activity of the MLL complex.[2][3] These application notes provide detailed protocols for utilizing this compound to study WDR5 function in cellular and biochemical contexts.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Activity of this compound

ParameterValueReference
WDR5 Binding IC500.90 nM[2][3]
WDR5 Binding Ki< 1 nM[2]
MLL H3K4 Methyltransferase Activity IC5012.7 nM[2][3]

Table 2: Cellular Activity of this compound in Leukemia Cell Lines

Cell LineMLL StatusIC50 (µM)Reference
MV4-11MLL-AF40.25[2]
MOLM-13MLL-AF90.21[2]
HL-60MLL-wildtype8.6[2]

Signaling Pathway

The WDR5-MLL complex is a key epigenetic regulator. WDR5 acts as a scaffold, binding to both the MLL protein and histone H3. This interaction is essential for the MLL complex to catalyze the trimethylation of H3K4 (H3K4me3) at the promoter regions of target genes. In MLL-rearranged leukemias, the fusion proteins constitutively activate downstream targets such as HOXA9 and MEIS1, which are critical for leukemogenesis. This compound disrupts the WDR5-MLL interaction, leading to the inhibition of H3K4me3 and the subsequent downregulation of HOXA9 and MEIS1 expression, ultimately resulting in cancer cell death.

WDR5_MLL_Pathway cluster_nucleus Nucleus cluster_drug_effect Effect of this compound WDR5 WDR5 MLL MLL1 (or MLL fusion) WDR5->MLL Interaction Histone Histone H3 MLL->Histone Methylation H3K4me3 H3K4me3 Histone->H3K4me3 Results in HOXA9_MEIS1 HOXA9/MEIS1 Genes H3K4me3->HOXA9_MEIS1 Activates Transcription Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Drives MM589 This compound MM589->Inhibition Inhibits Inhibition->WDR5 AlphaLISA_Workflow cluster_workflow AlphaLISA Workflow Start Start Add_Reagents Add Biotinylated-MLL peptide, GST-WDR5, and this compound to well Start->Add_Reagents Incubate1 Incubate for 60 min at RT Add_Reagents->Incubate1 Add_Beads Add Streptavidin-Donor beads and Anti-GST-Acceptor beads Incubate1->Add_Beads Incubate2 Incubate for 60 min at RT in the dark Add_Beads->Incubate2 Read_Plate Read on Alpha-enabled plate reader Incubate2->Read_Plate End End Read_Plate->End CoIP_Workflow cluster_workflow Co-Immunoprecipitation Workflow Start Start Cell_Treatment Treat cells (e.g., MV4-11) with this compound or vehicle Start->Cell_Treatment Cell_Lysis Lyse cells and collect supernatant Cell_Treatment->Cell_Lysis Pre_Clearing Pre-clear lysate with Protein A/G beads Cell_Lysis->Pre_Clearing Immunoprecipitation Incubate lysate with anti-WDR5 antibody Pre_Clearing->Immunoprecipitation Pull_Down Add Protein A/G beads to pull down immune complexes Immunoprecipitation->Pull_Down Washes Wash beads to remove non-specific binding Pull_Down->Washes Elution Elute proteins from beads Washes->Elution Western_Blot Analyze eluate by Western Blot for MLL Elution->Western_Blot End End Western_Blot->End

References

Troubleshooting & Optimization

Optimizing MM-589 Dosage for Maximum Cell Growth Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MM-589 for optimal cell growth inhibition. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and cell-permeable small molecule inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL).[1][2] By binding to WDR5, this compound disrupts the formation of the MLL histone methyltransferase complex, which is crucial for the methylation of histone H3 at lysine 4 (H3K4).[1][3] This inhibition of H3K4 methylation leads to the downregulation of key target genes, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of leukemia cells with MLL translocations.[4][5][6]

Q2: In which cell lines is this compound most effective?

A2: this compound is most potent in human leukemia cell lines that harbor MLL translocations. It has been shown to potently inhibit the growth of cell lines such as MV4-11 and MOLM-13.[1][2] Its activity is significantly weaker in cell lines without MLL translocations, such as HL-60.[1][2]

Q3: What is the recommended starting concentration range for this compound in a cell growth inhibition assay?

A3: A good starting point for a dose-response experiment is to use a concentration range of 0.01 µM to 10 µM.[1] This range typically encompasses the IC50 values observed in sensitive cell lines.

Q4: How should I dissolve and store this compound?

A4: this compound is available as a free base and a TFA salt. The TFA salt form generally has better water solubility and stability.[7] For cell culture experiments, it is recommended to prepare a stock solution in a solvent like DMSO. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] When preparing working solutions, dilute the stock in your cell culture medium. It is advisable to avoid repeated freeze-thaw cycles.

Q5: What are the known downstream targets of the WDR5-MLL interaction that are affected by this compound?

A5: The inhibition of the WDR5-MLL interaction by this compound primarily leads to the downregulation of the expression of HOXA9 and MEIS1 genes.[4][5][6] These genes are crucial for the self-renewal of hematopoietic stem cells and are aberrantly expressed in MLL-rearranged leukemias, driving leukemogenesis.

Data Summary

This compound In Vitro Activity
ParameterValueReference
WDR5 Binding IC500.90 nM[1][3]
MLL H3K4 Methyltransferase Activity IC5012.7 nM[1][3]
This compound Cell Growth Inhibition IC50 Values
Cell LineDescriptionIC50 (µM)Reference
MV4-11Acute Myeloid Leukemia (MLL-AF4)0.25[1][2]
MOLM-13Acute Myeloid Leukemia (MLL-AF9)0.21[1][2]
HL-60Acute Promyelocytic Leukemia (No MLL translocation)8.6[1][2]

Experimental Protocols

Cell Growth Inhibition Assay (MTT Assay)

This protocol provides a detailed methodology for determining the effect of this compound on the proliferation of adherent or suspension cancer cell lines.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates (clear)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • For suspension cells, seed cells at a density of 10,000-50,000 cells/well in 100 µL of complete medium.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions to the respective wells. For suspension cells, add 100 µL of the 2x this compound dilutions directly to the existing 100 µL of cell suspension to achieve the final concentrations.

    • Include wells with vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells) and wells with medium only (for background measurement).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 4 or 7 days) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then carefully remove the supernatant.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no inhibition of cell growth in sensitive cell lines This compound degradation: Improper storage or handling of the compound.Ensure this compound stock solutions are stored at -80°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Incorrect dosage: Calculation error or inaccurate dilution.Double-check all calculations and ensure accurate pipetting. Prepare fresh dilutions from the stock solution.
Cell line resistance: The cell line may have acquired resistance or may not have the MLL translocation.Confirm the MLL translocation status of your cell line. If resistance is suspected, test a new batch of cells from a reliable source.
High variability between replicate wells Uneven cell seeding: Inconsistent number of cells seeded in each well.Ensure the cell suspension is homogenous before seeding. Use a multichannel pipette carefully and consistently.
Edge effects: Evaporation from the outer wells of the plate.Avoid using the outermost wells of the 96-well plate for experimental samples. Fill the outer wells with sterile PBS or medium to maintain humidity.
Incomplete formazan dissolution: Crystals are not fully dissolved before reading.Ensure thorough mixing after adding the solubilization solution. Visually inspect the wells to confirm the absence of crystals.
High background in MTT assay Contamination: Bacterial or fungal contamination of the cell culture.Regularly check cell cultures for contamination. Use aseptic techniques and filter-sterilize all solutions.
Precipitation of this compound: Compound precipitates in the culture medium at high concentrations.Visually inspect the medium for any precipitation after adding this compound. If precipitation occurs, consider using a lower concentration range or a different solvent for the stock solution (though DMSO is generally effective).

Visualizations

WDR5_MLL_Signaling_Pathway cluster_nucleus Nucleus MM589 This compound WDR5 WDR5 MM589->WDR5 Inhibits MLL MLL Complex WDR5->MLL Required for activity Histone Histone H3 MLL->Histone Methylates H3K4me H3K4 Methylation Histone->H3K4me TargetGenes Target Genes (e.g., HOXA9, MEIS1) H3K4me->TargetGenes Activates Transcription Leukemia Leukemic Cell Proliferation & Survival TargetGenes->Leukemia Promotes

Caption: this compound inhibits the WDR5-MLL interaction, leading to decreased H3K4 methylation and downregulation of leukemogenic genes.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (4-7 days) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound using an MTT-based cell growth inhibition assay.

Troubleshooting_Logic start Unexpected Results in Cell Growth Assay no_inhibition Low/No Inhibition start->no_inhibition high_variability High Variability start->high_variability check_compound Check this compound Storage & Dilution no_inhibition->check_compound check_cells Verify Cell Line (MLL Status, Resistance) no_inhibition->check_cells check_seeding Review Cell Seeding Protocol high_variability->check_seeding check_plate Address Edge Effects high_variability->check_plate

Caption: A logical approach to troubleshooting common issues in this compound cell growth inhibition assays.

References

Potential off-target effects of MM-589 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MM-589, a potent inhibitor of the WDR5-MLL protein-protein interaction. The focus is on addressing potential off-target effects that may be observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective cell-permeable macrocyclic peptidomimetic that inhibits the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3] By binding to WDR5, this compound disrupts the formation of the MLL complex, which is crucial for the methylation of histone H3 at lysine 4 (H3K4).[2] This inhibition of H3K4 methyltransferase (HMT) activity leads to a downstream decrease in the expression of target genes, such as HOXA9 and MEIS-1, which are involved in leukemogenesis.

Q2: What are the known on-target effects and potency of this compound?

This compound binds to WDR5 with high affinity, exhibiting an IC50 of 0.90 nM and a Kᵢ value of less than 1 nM.[1][2][3] It inhibits the MLL H3K4 methyltransferase activity with an IC50 of 12.7 nM.[1][2][3] In cell-based assays, this compound potently inhibits the growth of human leukemia cell lines with MLL translocations, such as MV4-11 and MOLM-13, with IC50 values of 0.25 µM and 0.21 µM, respectively.[1][4] It shows weaker activity against cell lines without MLL translocations, like HL-60 (IC50 of 8.6 µM).[1][4]

Q3: Is this compound selective for the MLL complex?

Yes, this compound has been shown to be selective for MLL over other SET1 family members, including MLL2, MLL3, MLL4, SET1a, and SET1b.[4] This selectivity is a key feature of its targeted mechanism of action.

Q4: What are the potential off-target effects of this compound, especially at high concentrations?

Currently, there is limited publicly available data specifically detailing the off-target profile of this compound at high concentrations. As with any small molecule inhibitor, at concentrations significantly exceeding the on-target IC50, the risk of binding to unintended proteins (off-targets) increases. Potential off-target effects could manifest as unexpected cellular phenotypes, toxicity, or a lack of correlation between the on-target pathway inhibition and the observed biological effect. To investigate potential off-target effects, a comprehensive kinase profiling or a broader panel of cellular assays would be necessary.

Q5: How can I differentiate between on-target and potential off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for interpreting experimental results. Here are a few strategies:

  • Structure-Activity Relationship (SAR) Analysis: If available, use a structurally related but inactive analog of this compound as a negative control. An inactive analog should not produce the same biological effects, and if it does, this would suggest a potential off-target effect or an effect related to the chemical scaffold itself.

  • Target Engagement Assays: Confirm that this compound is engaging with WDR5 in your cellular system at the concentrations you are using. Techniques like cellular thermal shift assay (CETSA) or NanoBRET can be employed.

  • Rescue Experiments: If the observed phenotype is due to on-target inhibition of the WDR5-MLL interaction, it might be possible to rescue the effect by overexpressing a downstream effector that is suppressed by this compound.

  • Knockdown/Knockout Correlation: Compare the phenotype induced by this compound with the phenotype observed upon genetic knockdown or knockout of WDR5 or MLL1. A high degree of correlation suggests an on-target effect.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
Higher than expected cytotoxicity in a cell line that should be resistant. Off-target toxicity at high concentrations.1. Perform a dose-response curve to determine the precise IC50 in your cell line. 2. Compare the cytotoxic concentration to the known on-target IC50 values. A large discrepancy may suggest off-target effects. 3. Use a structurally related inactive compound to see if it recapitulates the toxicity. 4. Perform a cell health assay (e.g., apoptosis, necrosis) to understand the mechanism of cell death.
Unexpected phenotypic changes not consistent with WDR5-MLL inhibition. Engagement of an unknown off-target protein or pathway.1. Review the literature for known functions of WDR5 beyond the MLL complex. WDR5 is involved in other cellular processes.[5] 2. Perform pathway analysis (e.g., Western blotting for key signaling proteins, RNA sequencing) to identify unexpectedly modulated pathways. 3. Consider performing a broad kinase screen or a proteomic-based target identification method to search for novel binding partners at high concentrations.
Inconsistent results between different batches of this compound. Compound stability or purity issues.1. Ensure proper storage of this compound as recommended by the supplier. 2. Verify the purity and identity of the compound using analytical methods such as HPLC and mass spectrometry. 3. Always prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Lack of effect in a cell line expected to be sensitive. Poor cell permeability, high efflux pump activity, or altered target expression.1. Verify the expression levels of WDR5 and MLL in your cell line. 2. Test for the activity of drug efflux pumps and consider using an efflux pump inhibitor as a control. 3. Increase the incubation time to allow for sufficient cellular uptake.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published literature.

Parameter Value Assay/System Reference
WDR5 Binding IC50 0.90 nMBiochemical Assay[1][2][3]
WDR5 Binding Kᵢ < 1 nMBiochemical Assay[1][2]
MLL HMT Activity IC50 12.7 nMBiochemical Assay[1][2][3]
MV4-11 Cell Growth IC50 0.25 µMCell-based Assay[1][4]
MOLM-13 Cell Growth IC50 0.21 µMCell-based Assay[1][4]
HL-60 Cell Growth IC50 8.6 µMCell-based Assay[1][4]

Experimental Protocols

1. Protocol for Off-Target Kinase Profiling

To assess the potential for this compound to inhibit protein kinases at high concentrations, a competitive binding assay such as the Kinobeads assay can be employed. This method uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.

  • Cell Lysate Preparation: Prepare lysates from the cell line of interest under native conditions to preserve kinase complexes.

  • Competitive Binding: Incubate the cell lysate with increasing concentrations of this compound (e.g., from 10 nM to 100 µM) or a DMSO control.

  • Kinobeads Pulldown: Add the Kinobeads to the lysates to capture kinases that are not inhibited by this compound.

  • Mass Spectrometry: Elute the bound kinases from the beads and identify and quantify them using label-free or tandem mass tag (TMT) based quantitative mass spectrometry.

  • Data Analysis: Determine the dose-dependent displacement of each kinase by this compound to identify potential off-target kinases and estimate their binding affinities.

2. Protocol for Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA can be used to verify that this compound is binding to WDR5 in a cellular context.

  • Cell Treatment: Treat intact cells with a high concentration of this compound or a DMSO control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble WDR5 in each sample by Western blotting.

  • Data Analysis: The binding of this compound should stabilize WDR5, leading to a higher melting temperature compared to the DMSO control. This confirms target engagement in cells.

Visualizations

WDR5_MLL_Signaling_Pathway cluster_0 This compound Action cluster_1 WDR5-MLL Complex cluster_2 Histone Methylation & Gene Expression MM589 This compound WDR5 WDR5 MM589->WDR5 Inhibits Interaction MLL1 MLL1 WDR5->MLL1 Interaction H3K4 Histone H3 WDR5->H3K4 Methylation RbBP5 RbBP5 ASH2L ASH2L DPY30 DPY30 H3K4me3 H3K4me3 TargetGenes Target Genes (e.g., HOXA9, MEIS-1) H3K4me3->TargetGenes Activates Transcription Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., high toxicity, off-phenotype) CheckConc Is the concentration of this compound significantly higher than the on-target IC50? Start->CheckConc YesConc Yes CheckConc->YesConc Yes NoConc No CheckConc->NoConc No OffTarget Potential Off-Target Effect YesConc->OffTarget OnTarget Likely On-Target Effect (Investigate other factors) NoConc->OnTarget Profiling Perform Off-Target Profiling (e.g., Kinase Screen) OffTarget->Profiling SAR Use Inactive Analog (SAR Control) OffTarget->SAR Rescue Perform Rescue Experiment OnTarget->Rescue KD Compare with WDR5/MLL Knockdown OnTarget->KD

Caption: Troubleshooting workflow for unexpected results.

References

MM-589 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of MM-589 in long-term experiments, with a focus on addressing potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL). By binding to WDR5, this compound disrupts the formation of the MLL1 complex, which is crucial for the methylation of histone H3 at lysine 4 (H3K4). This epigenetic modification is vital for the expression of genes, such as HOXA9 and MEIS1, that are implicated in the development and progression of certain types of leukemia.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound (racemic mixture, TFA salt) should be stored as a solid at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to store the compound sealed and away from moisture.

Q3: How should I prepare this compound for in vitro experiments?

A3: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. For use in cell culture, this stock solution should be diluted to the final working concentration in the cell culture medium. To avoid precipitation, it is advisable to add the stock solution to the medium with vigorous vortexing.

Q4: What is the expected stability of this compound in cell culture medium?

A4: While specific quantitative data on the long-term stability of this compound in cell culture medium at 37°C is not extensively published, the primary literature describes successful cell-based assays with treatment durations of up to 7 days. This suggests that this compound retains sufficient stability and activity for at least this period under standard cell culture conditions. However, for experiments extending beyond 7 days, it is recommended to replenish the medium with freshly diluted this compound periodically (e.g., every 2-3 days) to ensure a consistent effective concentration.

Q5: Are there known issues with this compound solubility?

A5: Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions. Preparing a high-concentration stock in an organic solvent such as DMSO and then diluting it in culture medium can help mitigate this. If you observe precipitation upon dilution, you may need to lower the final concentration or adjust your dilution protocol.

Troubleshooting Guides

This section provides solutions to common problems encountered during long-term experiments with this compound.

Issue 1: Loss of compound activity over time.
  • Possible Cause 1: Degradation of this compound in culture medium.

    • Solution: For experiments lasting longer than 3-4 days, consider replacing the culture medium containing this compound every 48-72 hours. This ensures that the cells are consistently exposed to the desired concentration of the active compound. When planning long-term experiments, it is advisable to perform a pilot study to determine the functional half-life of this compound under your specific experimental conditions.

  • Possible Cause 2: Adsorption to plasticware.

    • Solution: Some hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium. Using low-adhesion plasticware can help minimize this effect.

  • Possible Cause 3: Cellular metabolism of the compound.

    • Solution: Cells can metabolize small molecules, leading to a decrease in their intracellular concentration over time. While specific metabolic pathways for this compound have not been detailed, replenishing the compound in the medium can help maintain a steady intracellular level.

Issue 2: Inconsistent results between experiments.
  • Possible Cause 1: Variability in stock solution preparation.

    • Solution: Ensure that your this compound stock solution is prepared consistently. Use a calibrated balance to weigh the compound and high-purity solvent. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.

  • Possible Cause 2: Incomplete dissolution of the compound.

    • Solution: Before each use, ensure that the this compound stock solution is completely thawed and vortexed to ensure homogeneity. When diluting into aqueous media, add the stock solution dropwise while vortexing the medium to prevent precipitation.

  • Possible Cause 3: Cell density and health.

    • Solution: The efficacy of a compound can be influenced by cell density and overall health. Standardize your cell seeding density and ensure your cells are in the logarithmic growth phase and have high viability at the start of each experiment.

Data Summary

While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes the available information and general properties of macrocyclic peptidomimetics.

ParameterValue/InformationSource/Rationale
Compound Type Macrocyclic Peptidomimetic[1]
Mechanism of Action Inhibitor of WDR5-MLL Interaction[1][2]
Solid Form Storage -80°C (6 months), -20°C (1 month)Supplier Data
Stock Solution Storage -80°C (aliquoted, minimize freeze-thaw)General Best Practice
In-Culture Stability Sufficient for at least 7-day experimentsInferred from published cell-based assays
General Stability Macrocyclization generally enhances stability against proteolysisGeneral knowledge of peptidomimetics

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously for several minutes until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use, light-protected vials. Store the aliquots at -80°C.

Protocol 2: Long-Term Cell Culture Treatment with this compound

  • Cell Seeding: Seed your cells in the appropriate culture vessels at a density that will not lead to overconfluence during the course of the experiment.

  • Compound Dilution: On the day of treatment, thaw a single-use aliquot of the this compound stock solution at room temperature. Prepare the final working concentration by diluting the stock solution in pre-warmed, fresh cell culture medium. It is crucial to add the stock solution to the medium with gentle vortexing to ensure proper mixing and prevent precipitation.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Medium Replenishment: For experiments lasting longer than 3 days, it is recommended to replace the medium with freshly prepared this compound-containing medium every 48 to 72 hours. This will help maintain a consistent concentration of the active compound.

  • Monitoring: Regularly monitor the cells for any signs of toxicity or changes in morphology.

Visualizations

WDR5_MLL_Signaling_Pathway cluster_nucleus Nucleus WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 forms complex HistoneH3 Histone H3 MLL1->HistoneH3 methylates H3K4me3 H3K4me3 HistoneH3->H3K4me3 becomes TargetGenes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->TargetGenes activates Transcription Gene Transcription TargetGenes->Transcription MM589 This compound MM589->WDR5 inhibits interaction

Caption: this compound inhibits the WDR5-MLL1 interaction, preventing H3K4 methylation.

Experimental_Workflow Start Start PrepareStock Prepare this compound Stock Solution (DMSO) Start->PrepareStock DiluteCompound Dilute this compound in Culture Medium PrepareStock->DiluteCompound SeedCells Seed Cells TreatCells Treat Cells SeedCells->TreatCells DiluteCompound->TreatCells Incubate Incubate (e.g., 48h) TreatCells->Incubate LongTerm Long-term (>3 days)? Incubate->LongTerm Replenish Replenish Medium with fresh this compound Replenish->Incubate Analyze Analyze Results LongTerm->Replenish Yes LongTerm->Analyze No Troubleshooting_Tree Problem Inconsistent or Diminished Activity CheckStock Check Stock Solution (Preparation, Storage) Problem->CheckStock CheckProtocol Review Experimental Protocol Problem->CheckProtocol ConsiderDegradation Consider Compound Degradation/Adsorption Problem->ConsiderDegradation SolutionStock Prepare fresh stock. Aliquot for single use. CheckStock->SolutionStock Issue Found SolutionProtocol Ensure consistent cell density. Verify dilution procedure. CheckProtocol->SolutionProtocol Issue Found SolutionDegradation Replenish medium every 48-72h. Use low-adhesion plates. ConsiderDegradation->SolutionDegradation Issue Suspected

References

Addressing batch-to-batch variability of MM-589

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with batch-to-batch variability of MM-589, a potent inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction.[1] This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, cell-permeable, macrocyclic peptidomimetic that inhibits the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2] By binding to WDR5, this compound blocks the assembly of the MLL complex, which is crucial for histone H3 lysine 4 (H3K4) methylation. This inhibition of MLL1 methyltransferase activity can lead to cell-cycle arrest, apoptosis, and myeloid differentiation in leukemia cell lines with MLL translocations.

Q2: What are the expected IC50 values for this compound?

A2: The inhibitory activity of this compound can vary depending on the assay. Published data indicates an IC50 of 0.90 nM for binding to WDR5 and 12.7 nM for the inhibition of MLL H3K4 methyltransferase activity.[1][2] In cell-based assays, this compound has been shown to inhibit the growth of human leukemia cell lines, such as MV4-11 and MOLM-13, with IC50 values of 0.25 µM and 0.21 µM, respectively.[1][2]

Q3: How should I store and handle this compound?

A3: For optimal stability, it is recommended to store this compound as a solid at -20°C. For preparing stock solutions, use a suitable solvent such as DMSO. Once in solution, it is advisable to aliquot the stock solution into smaller volumes and store at -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: What are potential causes of batch-to-batch variability with this compound?

A4: Batch-to-batch variability can arise from several factors, including minor differences in the synthesis and purification processes, leading to variations in purity, isomeric ratio, or the presence of trace impurities.[3][4] Other contributing factors can include differences in the handling and storage of the compound, as well as variations in experimental conditions.[5][6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: I am observing a significantly different IC50 value for this compound in my cell viability assay compared to the published data or previous batches.

  • Potential Cause 1: Compound Integrity and Handling

    • Question: Could the compound have degraded?

    • Answer: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. It is recommended to use a freshly prepared dilution from a properly stored stock solution for each experiment.

  • Potential Cause 2: Cell Line Health and Passage Number

    • Question: Are my cells healthy and at an appropriate passage number?

    • Answer: The health and passage number of your cell line can significantly impact experimental outcomes. Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range for all experiments.

  • Potential Cause 3: Assay Conditions

    • Question: Are my assay conditions consistent?

    • Answer: Variations in cell seeding density, incubation time, and reagent concentrations can all affect the calculated IC50 value.[7][8] Refer to the detailed experimental protocols below and ensure consistency across all experiments.

  • Potential Cause 4: Batch-to-Batch Variability of this compound

    • Question: Could this be due to inherent variability between different lots of this compound?

    • Answer: Yes, minor variations in purity or composition between batches can lead to differences in biological activity.[3][4] It is advisable to perform a quality control check on each new batch of this compound. A standardized cell viability assay with a control cell line can be used to compare the potency of the new batch to a previously validated batch.

Problem 2: My results with this compound are not reproducible between experiments.

  • Potential Cause 1: Inconsistent Experimental Technique

    • Question: Is my experimental technique consistent?

    • Answer: Minor variations in pipetting, timing of reagent additions, and cell handling can introduce significant variability.[9] Standardize your workflow and ensure all steps are performed consistently.

  • Potential Cause 2: Reagent Variability

    • Question: Are my reagents of consistent quality?

    • Answer: Variations in media, serum, and other reagents can affect cell growth and drug response. Use reagents from the same lot whenever possible and qualify new lots before use in critical experiments.

  • Potential Cause 3: Instrumental Factors

    • Question: Is my plate reader or other equipment functioning correctly?

    • Answer: Ensure that your equipment is properly calibrated and maintained. In plate-based assays, be mindful of potential "edge effects" and consider excluding the outer wells from analysis if necessary.[7]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various assays. Use this data as a reference to compare the performance of your batch of this compound.

Assay TypeTarget/Cell LineIC50 ValueReference
Binding AssayWDR50.90 nM[1][2]
Enzyme Activity AssayMLL H3K4 Methyltransferase12.7 nM[1][2]
Cell Viability AssayMV4-11 (human leukemia)0.25 µM[1][2]
Cell Viability AssayMOLM-13 (human leukemia)0.21 µM[1][2]
Cell Viability AssayHL-60 (human leukemia)8.6 µM[2]

Experimental Protocols

1. Cell Viability Assay (MTT-based)

This protocol is designed to assess the effect of this compound on the viability of leukemia cell lines such as MV4-11 or MOLM-13.

  • Materials:

    • This compound

    • Leukemia cell line (e.g., MV4-11)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well clear flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Multichannel pipette

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Prepare serial dilutions of this compound in complete medium.

    • Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) and no-treatment control wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

2. MLL H3K4 Methyltransferase Activity Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on MLL H3K4 methyltransferase activity.

  • Materials:

    • Recombinant MLL complex (containing MLL, WDR5, RbBP5, and ASH2L)

    • Histone H3 peptide substrate

    • S-adenosyl-L-methionine (SAM)

    • This compound

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

    • Detection reagent (e.g., radioactivity-based or antibody-based detection system)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add the MLL complex and the this compound dilutions.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the histone H3 peptide substrate and SAM.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction according to the manufacturer's instructions for the chosen detection system.

    • Quantify the methyltransferase activity.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Visualizations

G cluster_0 WDR5-MLL Signaling Pathway MLL1 MLL1 MLL_Complex Active MLL Complex MLL1->MLL_Complex WDR5 WDR5 WDR5->MLL_Complex RbBP5 RbBP5 RbBP5->MLL_Complex ASH2L ASH2L ASH2L->MLL_Complex H3K4me H3K4 Methylation MLL_Complex->H3K4me Methylation H3K4 Histone H3K4 H3K4->H3K4me Gene_Expression Target Gene Expression (e.g., HOXA9, MEIS1) H3K4me->Gene_Expression Activates Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis MM589 This compound MM589->WDR5 Inhibits Interaction with MLL1

Caption: WDR5-MLL Signaling Pathway and Inhibition by this compound.

G cluster_1 Experimental Workflow for New Batch QC start Receive New Batch of this compound prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock run_assay Perform Standardized Cell Viability Assay prep_stock->run_assay cell_culture Culture Control Cell Line (e.g., MV4-11) cell_culture->run_assay calc_ic50 Calculate IC50 run_assay->calc_ic50 compare Compare IC50 to Reference Batch and Published Data calc_ic50->compare pass Batch Passes QC compare->pass Within acceptable range fail Batch Fails QC (Contact Supplier) compare->fail Outside acceptable range

Caption: Quality Control Workflow for a New Batch of this compound.

G cluster_2 Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_compound Check Compound Handling & Storage start->check_compound new_aliquot Use Fresh Aliquot of this compound check_compound->new_aliquot Issue Found check_cells Verify Cell Health & Passage Number check_compound->check_cells No Issue new_aliquot->check_cells new_cells Thaw New Vial of Cells check_cells->new_cells Issue Found check_protocol Review Experimental Protocol & Technique check_cells->check_protocol No Issue new_cells->check_protocol standardize Standardize All Steps (Pipetting, Timing) check_protocol->standardize Issue Found check_reagents Check Reagents (Media, Serum, etc.) check_protocol->check_reagents No Issue standardize->check_reagents new_reagents Use New Lots of Reagents check_reagents->new_reagents Issue Found contact_support Contact Technical Support check_reagents->contact_support No Issue new_reagents->contact_support

Caption: Troubleshooting Flowchart for Inconsistent this compound Results.

References

Technical Support Center: Overcoming MM-589 Resistance in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing MM-589 in leukemia cell line studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges related to drug resistance and experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, cell-permeable, macrocyclic peptidomimetic that targets the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1] By binding to WDR5 with high affinity, this compound disrupts the formation of the MLL core complex, which is essential for the histone methyltransferase (HMT) activity of MLL.[1] This inhibition of H3K4 methylation leads to the downregulation of key target genes, such as HOXA9 and MEIS1, ultimately suppressing the growth of leukemia cells harboring MLL translocations.[2]

Q2: My leukemia cell line shows a high IC50 value for this compound. What are the possible reasons?

A2: High intrinsic resistance to this compound can be multifactorial:

  • Absence of MLL rearrangement: this compound is most effective in leukemia cell lines with MLL gene rearrangements (e.g., MV4-11, MOLM-13).[3][4] Cell lines without this specific genetic background, such as HL-60, exhibit significantly weaker responses.[3][4]

  • Low WDR5 expression: The efficacy of this compound is dependent on the presence of its target, WDR5. Low endogenous levels of WDR5 may lead to a reduced drug response.

  • Pre-existing resistance mechanisms: Although not extensively documented for this compound specifically, leukemia cells can possess intrinsic resistance mechanisms, such as altered drug efflux pump activity or pre-existing mutations in the target pathway.

Q3: I've observed a gradual loss of this compound efficacy in my long-term cell cultures. What could be causing this acquired resistance?

A3: Acquired resistance to WDR5-MLL inhibitors is an emerging area of research. Based on studies of similar targeted therapies, several mechanisms are plausible:

  • Target mutation: A primary mechanism of acquired resistance is the development of mutations in the drug target that prevent inhibitor binding. For a potent WDR5 inhibitor, a P173L mutation in WDR5 (WDR5P173L) has been identified in resistant MOLM13 cells. This mutation dramatically reduces the binding of the inhibitor to WDR5.[3][5]

  • Upregulation of bypass pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibited pathway. For inhibitors of the MLL complex, this could involve the activation of other oncogenic drivers like MYC through mechanisms independent of the canonical MLL target genes.[6][7][8]

  • Epigenetic reprogramming: Leukemia cells can undergo transcriptional reprogramming to overcome drug-induced growth suppression. This can involve changes in the expression of other epigenetic regulators, such as components of the Polycomb Repressive Complex 1.1 (PRC1.1), which can lead to a state tolerant of MLL-menin inhibition.[6][9]

Q4: How can I experimentally confirm if my cells have developed resistance to this compound?

A4: To confirm resistance, you should perform a series of experiments comparing your suspected resistant cell line to the parental, sensitive cell line:

  • IC50 Determination: Perform a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo) to demonstrate a significant shift in the IC50 value for the resistant line.

  • Target Engagement: Use a Co-immunoprecipitation (Co-IP) assay to assess if this compound can still disrupt the WDR5-MLL interaction in the resistant cells.

  • Downstream Target Gene Expression: Analyze the expression of MLL target genes like HOXA9 and MEIS1 via qRT-PCR. In resistant cells, you may observe that this compound no longer suppresses the expression of these genes.

  • Histone Methylation Status: Perform a western blot to check the global levels of H3K4 trimethylation (H3K4me3). Resistant cells may show no reduction in H3K4me3 upon this compound treatment.

  • Sequencing: Sequence the WDR5 gene in your resistant cell line to check for mutations, particularly at the P173 residue.[3][5]

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.
Possible Cause Recommended Solution
Inconsistent cell seeding density Ensure cells are in the logarithmic growth phase and accurately counted before seeding. For leukemia suspension cells, a density of 0.5-1.0 x 10⁵ cells/mL is often recommended.[3]
Uneven drug distribution Mix the plate gently by tapping or using an orbital shaker after adding the drug to ensure uniform distribution.
Edge effects in multi-well plates Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
Interference from serum components When adding the MTT reagent, consider washing the cells with serum-free medium to remove any interfering substances.
Incomplete formazan solubilization (MTT assay) Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[5]
Problem 2: No change in H3K4me3 levels after this compound treatment in a sensitive cell line.
Possible Cause Recommended Solution
Suboptimal drug concentration or incubation time Perform a time-course and dose-response experiment to determine the optimal conditions for observing a reduction in H3K4me3.
Poor antibody quality for western blotting Validate your H3K4me3 antibody using positive and negative controls. Ensure you are using a specific and high-quality antibody.
Inefficient nuclear lysis Ensure your lysis buffer and protocol are optimized for the extraction of nuclear proteins.
Rapid histone turnover Consider shorter treatment times to capture the initial reduction in H3K4me3 before compensatory mechanisms are activated.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Parameter Value Reference
WDR5 Binding IC50 0.90 nM[1]
WDR5 Binding Ki < 1 nM[3][4]
MLL HMT Activity IC50 12.7 nM[1]

Table 2: this compound Cell Growth Inhibition in Leukemia Cell Lines

Cell Line MLL Status IC50 (µM) Reference
MV4-11 MLL-AF40.25[3][4]
MOLM-13 MLL-AF90.21[3][4]
HL-60 MLL-WT8.6[3][4]

Visualized Pathways and Workflows

MM589_Mechanism_of_Action_and_Resistance This compound Mechanism of Action and Resistance Pathway cluster_0 Normal MLL Function cluster_1 This compound Inhibition cluster_2 Acquired Resistance MLL MLL MLL_WDR5_complex MLL-WDR5 Complex MLL->MLL_WDR5_complex binds WDR5 WDR5 WDR5->MLL_WDR5_complex binds H3K4 Histone H3K4 MLL_WDR5_complex->H3K4 methylates H3K4me3 H3K4me3 H3K4->H3K4me3 Target_Genes HOXA9, MEIS1 Expression H3K4me3->Target_Genes activates Leukemia_Proliferation Leukemia Proliferation Target_Genes->Leukemia_Proliferation drives MM589 This compound MM589->WDR5 inhibits binding WDR5_mut WDR5 (P173L) WDR5_mut->MLL_WDR5_complex binds MLL MM589_mut This compound MM589_mut->WDR5_mut binding blocked

Caption: this compound action and a key resistance mechanism.

Resistance_Workflow Workflow for Generating and Characterizing this compound Resistant Cells start Start with sensitive leukemia cell line (e.g., MOLM-13) culture Culture cells with increasing concentrations of this compound start->culture select Select for surviving cell populations culture->select expand Expand resistant clones select->expand confirm Confirm Resistance expand->confirm characterize Characterize Mechanism confirm->characterize ic50 Determine IC50 shift (Viability Assay) confirm->ic50 1 coip Assess WDR5-MLL interaction (Co-IP) confirm->coip 2 q_pcr Analyze target gene expression (qRT-PCR) confirm->q_pcr 3 western Measure H3K4me3 levels (Western Blot) confirm->western 4 sequence Sequence WDR5 gene characterize->sequence bypass Investigate bypass pathways (RNA-seq) characterize->bypass

Caption: Experimental workflow for resistance studies.

Troubleshooting_Tree Troubleshooting High IC50 for this compound start High this compound IC50 Observed q1 Is the cell line expected to be sensitive (i.e., MLL-rearranged)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is this a newly acquired phenomenon in a previously sensitive cell line? a1_yes->q2 res1 High IC50 is expected. Consider using a sensitive cell line as a positive control. a1_no->res1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res2 Investigate acquired resistance mechanisms: - Sequence WDR5 - Check bypass pathways a2_yes->res2 q3 Have experimental conditions been verified? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No res4 Possible intrinsic resistance. - Check WDR5 expression - Compare with other sensitive lines a3_yes->res4 res3 Verify experimental setup: - Check drug stock/dilutions - Optimize cell density - Validate assay protocol a3_no->res3

Caption: Troubleshooting decision tree for high IC50 values.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted for leukemia cell lines in suspension.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11, HL-60)

  • RPMI-1640 medium with 10% FBS

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in logarithmic growth phase.

    • Perform a cell count and viability check (e.g., using Trypan blue).

    • Resuspend cells in fresh culture medium to a final concentration of 0.5-1.0 x 10⁵ cells/mL.[3]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the drug dilutions to the respective wells (or 100 µL of medium with DMSO for vehicle control). This will bring the final volume to 200 µL.

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After incubation, centrifuge the plate at 1000 x g for 5 minutes to pellet the cells.

    • Carefully aspirate the supernatant.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Centrifuge the plate at 1000 x g for 5 minutes.

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for H3K4me3 and WDR5

Materials:

  • Parental and this compound treated leukemia cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-WDR5, anti-H3K4me3, anti-total H3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • Harvest ~1-2 x 10⁶ cells by centrifugation.

    • Wash cells with ice-cold PBS.

    • Lyse the cell pellet with 100-200 µL of ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-WDR5, 1:1000; anti-H3K4me3, 1:1000; anti-total H3, 1:5000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use total H3 as a loading control for H3K4me3 and GAPDH for WDR5.

Protocol 3: Co-Immunoprecipitation (Co-IP) for WDR5-MLL Interaction

Materials:

  • Leukemia cells (treated with this compound or vehicle)

  • Non-denaturing Co-IP lysis buffer (e.g., Tris-based buffer with 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)

  • Anti-WDR5 antibody (or anti-MLL antibody) for immunoprecipitation

  • Protein A/G agarose beads

  • Wash buffer (Co-IP lysis buffer)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

Procedure:

  • Cell Lysis:

    • Harvest ~5-10 x 10⁶ cells per condition.

    • Lyse cells in 1 mL of ice-cold non-denaturing Co-IP lysis buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing Lysate (Optional but Recommended):

    • Add 20 µL of protein A/G beads to the lysate and rotate for 1 hour at 4°C to reduce non-specific binding.[10]

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add 2-4 µg of the primary antibody (e.g., anti-WDR5) to the pre-cleared lysate.

    • Rotate for 2-4 hours or overnight at 4°C.

    • Add 40 µL of protein A/G beads and rotate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1000 x g for 1 minute).[11]

    • Discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold wash buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by resuspending them in 30-50 µL of 2x Laemmli buffer and boiling for 5-10 minutes.

    • Analyze the eluates by western blotting using antibodies against the bait protein (WDR5) and the expected prey protein (MLL). A decrease in the MLL signal in the this compound treated sample indicates disruption of the interaction.

Protocol 4: Generating this compound Resistant Cell Lines

Materials:

  • Sensitive leukemia cell line (e.g., MOLM-13)

  • This compound

  • Culture medium and flasks

Procedure:

  • Initial IC50 Determination:

    • Determine the initial IC50 of this compound for the parental cell line.

  • Stepwise Dose Escalation:

    • Begin by culturing the cells in a concentration of this compound that is below the IC50 (e.g., IC10-IC20).

    • Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound.[8][9]

    • This process can take several months. The development of a drug-resistant cell line can range from 3 to 18 months.[12]

  • Pulse Exposure (Alternative Method):

    • Treat the cells with a higher dose of this compound (e.g., the IC50) for a short period (e.g., 48-72 hours).[9]

    • Wash the drug out and allow the surviving cells to recover and repopulate.

    • Repeat this pulse treatment multiple times.[9]

  • Isolation and Characterization:

    • Once a population of cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold higher than the parental IC50), you can consider it resistant.

    • Isolate single-cell clones to ensure a homogenous resistant population.

    • Characterize the resistant cell line by re-evaluating the IC50 and investigating the underlying resistance mechanisms as described in the FAQs.

References

Improving the signal-to-noise ratio in MM-589 binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MM-589 in binding assays. Our goal is to help you optimize your experiments and improve the signal-to-noise ratio for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2] this compound binds to WDR5 with high affinity, preventing its interaction with MLL and subsequently inhibiting the histone methyltransferase (HMT) activity of the MLL complex.[1]

Q2: What type of assay is typically used to measure the binding of this compound to WDR5?

A common method for studying the binding of small molecules like this compound to larger proteins like WDR5 is a fluorescence polarization (FP) assay.[3][4][5] This homogeneous assay format is well-suited for high-throughput screening and quantitative determination of binding affinity. An AlphaLISA-based functional assay has also been used to evaluate the inhibitory activity of this compound on the MLL histone methyltransferase.

Q3: What are the key reagents needed for an this compound WDR5 binding assay?

The key reagents include:

  • Purified WDR5 protein

  • This compound compound

  • A fluorescently labeled tracer that binds to WDR5 at the same site as this compound.

  • Assay buffer

Q4: How does a competitive fluorescence polarization (FP) assay for this compound work?

In a competitive FP assay, a fluorescently labeled ligand (tracer) with known affinity for WDR5 is used. When the tracer is bound to the much larger WDR5 protein, its rotation slows, resulting in a high fluorescence polarization signal. When unlabeled this compound is introduced, it competes with the tracer for binding to WDR5. This displacement of the tracer leads to its faster tumbling in solution, resulting in a decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the binding affinity and concentration of this compound.[4][5]

Troubleshooting Guide

High background and low signal-to-noise ratio are common issues in binding assays. This guide provides a structured approach to identifying and resolving these problems.

Issue 1: High Background Signal

A high background signal can mask the specific binding signal, leading to a reduced assay window and inaccurate measurements.

Potential Cause Recommended Solution
Autofluorescence of compounds or buffer components 1. Screen all buffer components and the test compound (this compound) for intrinsic fluorescence at the excitation and emission wavelengths of the fluorophore. 2. If the compound is fluorescent, consider using a red-shifted fluorophore for the tracer to minimize spectral overlap.[5] 3. Prepare assay plates that include wells with buffer and compound only to quantify and subtract the background fluorescence.
Light scattering from precipitated protein or compounds 1. Visually inspect assay wells for precipitation. 2. Increase the solubility of WDR5 or this compound by optimizing the buffer composition (e.g., adjusting pH, salt concentration, or adding a non-ionic detergent like Tween-20 at a low concentration, e.g., 0.01%). 3. Centrifuge protein stocks before use to remove any aggregates.
Non-specific binding of the fluorescent tracer to the plate 1. Use non-binding surface (NBS) or low-binding microplates.[3] 2. Include a small percentage of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer.
Contaminated Buffers or Reagents 1. Prepare fresh buffers using high-purity water and reagents. 2. Filter-sterilize buffers to remove any particulate matter.[6]
Issue 2: Low Signal-to-Noise Ratio (Poor Assay Window)

A small difference between the minimum and maximum signals can make it difficult to discern true binding events.

Potential Cause Recommended Solution
Suboptimal concentrations of WDR5 or tracer 1. Titrate the WDR5 protein to determine the concentration that gives a robust signal without being in vast excess of the tracer's Kd. 2. Determine the optimal tracer concentration. It should be at or below its Kd for WDR5 and provide a fluorescence intensity that is well above the background.[3]
Assay buffer composition is not optimal for binding 1. Optimize the pH of the assay buffer (typically between 7.2 and 8.0). 2. Titrate the salt concentration (e.g., NaCl) as high salt can weaken electrostatic interactions.[7] 3. Consider the addition of a reducing agent like DTT or TCEP if your protein is prone to oxidation.
Inactive WDR5 Protein 1. Verify the purity and activity of the WDR5 protein using a different method, such as SDS-PAGE and a functional assay if available. 2. Ensure proper storage and handling of the protein to prevent degradation or denaturation.
Tracer fluorescence is quenched upon binding 1. This is a less common issue but can occur. If suspected, consider synthesizing a new tracer with the fluorophore at a different position on the ligand.

Experimental Protocols

Protocol 1: WDR5 Titration in a Fluorescence Polarization Assay

This experiment is crucial for determining the optimal concentration of WDR5 to use in the competitive binding assay.

Objective: To identify the concentration of WDR5 that results in a significant and saturable increase in the fluorescence polarization of the tracer.

Methodology:

  • Prepare a serial dilution of WDR5 protein in the assay buffer. A typical starting concentration might be 2 µM, with 2-fold serial dilutions down to low nanomolar concentrations.

  • Prepare a solution of the fluorescent tracer in the assay buffer at a fixed concentration (e.g., 10 nM).

  • Add a fixed volume of the tracer solution to each well of a black, low-binding 384-well plate.

  • Add an equal volume of each WDR5 dilution to the wells. Include control wells with tracer and buffer only (no WDR5).

  • Incubate the plate at room temperature for the desired time (e.g., 30-60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Plot the fluorescence polarization (mP) values against the concentration of WDR5 and fit the data to a sigmoidal dose-response curve to determine the EC50. The optimal WDR5 concentration for the competitive assay is often chosen to be around the EC50 value.

Protocol 2: Competitive this compound Binding Assay

Objective: To determine the inhibitory constant (IC50) of this compound for the WDR5-tracer interaction.

Methodology:

  • Prepare a serial dilution of this compound in assay buffer containing a constant concentration of the fluorescent tracer. A typical starting concentration for this compound could be 10 µM, with 3-fold serial dilutions.

  • Prepare a solution of WDR5 in assay buffer at a fixed concentration (determined from Protocol 1, e.g., the EC50 concentration).

  • Add a fixed volume of the this compound/tracer solution to the wells of a black, low-binding 384-well plate.

  • Initiate the binding reaction by adding an equal volume of the WDR5 solution to each well.

  • Include control wells:

    • Maximum signal: WDR5 + tracer (no this compound)

    • Minimum signal: Tracer only (no WDR5 or this compound)

  • Incubate the plate at room temperature for the determined equilibrium time, protected from light.

  • Measure the fluorescence polarization.

  • Plot the fluorescence polarization (mP) values against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

Data Presentation

Table 1: Representative IC50 Values for this compound

Target/AssayIC50 ValueReference
WDR5 Binding0.90 nM[1][8][9]
MLL H3K4 Methyltransferase Activity12.7 nM[1][8][9]
MV4-11 Cell Growth Inhibition0.25 µM[1][2]
MOLM-13 Cell Growth Inhibition0.21 µM[1][2]

Visualizations

WDR5_MLL_Signaling_Pathway cluster_0 Normal H3K4 Methylation cluster_1 Inhibition by this compound WDR5 WDR5 MLL MLL1 Complex WDR5->MLL Interaction H3K4 Histone H3 (Lysine 4) MLL->H3K4 Methylates H3K4me H3K4 Methylation Gene_Activation Target Gene Activation H3K4me->Gene_Activation WDR5_inhibited WDR5 MLL_inactive MLL1 Complex WDR5_inhibited->MLL_inactive Interaction Blocked MM589 This compound MM589->WDR5_inhibited Binds H3K4_unmethylated Histone H3 (Lysine 4) MLL_inactive->H3K4_unmethylated No Methylation Gene_Repression Target Gene Repression H3K4_unmethylated->Gene_Repression

Caption: WDR5-MLL signaling pathway and inhibition by this compound.

FP_Assay_Workflow cluster_assay Competitive FP Assay cluster_bound High Polarization cluster_unbound Low Polarization WDR5 WDR5 Protein Bound_Complex WDR5-Tracer Complex WDR5_MM589 WDR5-MM589 Complex Tracer Fluorescent Tracer MM589 This compound (Inhibitor) Unbound_Tracer Free Tracer Bound_Complex->Unbound_Tracer This compound Competes

Caption: Workflow of the competitive fluorescence polarization assay.

Troubleshooting_Logic Start Assay Issue Identified High_Bg High Background? Start->High_Bg Low_SN Low Signal-to-Noise? High_Bg->Low_SN No Check_Autofluorescence Check Autofluorescence (Compound/Buffer) High_Bg->Check_Autofluorescence Yes Optimize_Conc Optimize WDR5 and Tracer Concentrations Low_SN->Optimize_Conc Yes End Assay Optimized Low_SN->End No Check_Precipitation Check for Precipitation Check_Autofluorescence->Check_Precipitation Check_Plate_Binding Check Non-Specific Plate Binding Check_Precipitation->Check_Plate_Binding Check_Plate_Binding->End Optimize_Buffer Optimize Assay Buffer (pH, Salt) Optimize_Conc->Optimize_Buffer Verify_Protein Verify Protein Activity Optimize_Buffer->Verify_Protein Verify_Protein->End

Caption: Troubleshooting workflow for common assay issues.

References

Adjusting experimental conditions for optimal MM-589 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for MM-589. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers optimize their experimental conditions for maximal this compound efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable macrocyclic peptidomimetic.[1][2] Its primary function is to inhibit the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[3][4] this compound binds directly to WDR5, which is a critical component of the MLL complex, thereby blocking the enzymatic histone methyltransferase (HMT) activity of MLL that is responsible for H3K4 methylation.[1][4] This inhibition of HMT activity leads to reduced cell growth, particularly in leukemia cell lines that have MLL translocations.[1][3]

cluster_0 Normal MLL Complex Activity cluster_1 Inhibition by this compound WDR5 WDR5 MLL MLL1 WDR5->MLL Interaction (Essential for activity) H3K4 Histone H3 MLL->H3K4 Catalyzes Me_H3K4 H3K4 Methylation H3K4->Me_H3K4 becomes Gene Target Gene Expression (e.g., HOXA9, MEIS1) Me_H3K4->Gene Promotes MM589 This compound WDR5_i WDR5 MM589->WDR5_i Binds to Blocked Interaction Blocked WDR5_i->Blocked HMT_Inhibition HMT Activity Inhibited WDR5_i->HMT_Inhibition leads to MLL_i MLL1 MLL_i->HMT_Inhibition Blocked->MLL_i Gene_i Decreased Gene Expression HMT_Inhibition->Gene_i Results in

Caption: Mechanism of this compound action on the WDR5-MLL signaling pathway.

Q2: Which form of this compound should I use, and how should I prepare it?

This compound is available in a free form and as a trifluoroacetic acid (TFA) salt. The TFA salt version generally offers enhanced water solubility and stability.[3] For stock solutions, it is recommended to dissolve the compound in a solvent like DMSO. Store stock solutions at -20°C or -80°C for long-term stability.[5] When preparing working concentrations for cell culture, dilute the stock solution in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

Q3: What are the recommended cell lines and starting concentrations for my experiments?

The efficacy of this compound is highly dependent on the genetic background of the cell line, specifically the presence of MLL translocations.

  • Sensitive Cell Lines: Human leukemia cell lines with MLL translocations, such as MV4-11 and MOLM-13 , are highly sensitive to this compound.[4]

  • Resistant/Less Sensitive Cell Lines: Cell lines without MLL translocations, such as HL-60 , show significantly weaker activity.[6][7]

For initial experiments, a dose-response curve is recommended. A suggested concentration range for cell growth inhibition assays is 0.01 µM to 10 µM for an incubation period of 4 to 7 days.[3][6]

ParameterTarget / Cell LineIC50 ValueReference
Biochemical Activity WDR5 Binding0.90 nM[1][4]
MLL HMT Activity12.7 nM[1][4]
Cellular Activity MOLM-13 Cells0.21 µM[4]
MV4-11 Cells0.25 µM[4]
HL-60 Cells8.6 µM[4]

Troubleshooting Guide

Problem 1: I am not observing the expected cytotoxicity in my cell line.

Several factors could contribute to a lack of efficacy. Use the following guide to troubleshoot the issue.

Start No/Low Cytotoxicity Observed CheckCellLine Is the cell line MLL-rearranged (e.g., MV4-11, MOLM-13)? Start->CheckCellLine CheckConc Is the this compound concentration and duration appropriate? CheckCellLine->CheckConc Yes Sol_CellLine Solution: Use a sensitive cell line. HL-60 is a negative control. CheckCellLine->Sol_CellLine No CheckHandling Was the compound handled and stored correctly? CheckConc->CheckHandling Yes Sol_Conc Solution: Increase concentration (up to 10 µM) and/or extend incubation time (4-7 days). CheckConc->Sol_Conc No CheckResistance Could cells have acquired resistance? CheckHandling->CheckResistance Yes Sol_Handling Solution: Prepare fresh stock. Ensure final DMSO is <0.1%. Use TFA salt for better solubility. CheckHandling->Sol_Handling No Sol_Resistance Solution: Perform sequencing to check for WDR5 mutations (e.g., P173L). CheckResistance->Sol_Resistance Yes End Problem Resolved CheckResistance->End No Sol_CellLine->End Sol_Conc->End Sol_Handling->End

Caption: Troubleshooting workflow for unexpected this compound experimental results.

Problem 2: My cells may have developed resistance to this compound.

Acquired resistance is a known challenge in targeted cancer therapies.[8] For inhibitors targeting WDR5, a specific mutation has been identified that can confer resistance.

  • Potential Mechanism: A point mutation in the WDR5 gene, such as WDR5 P173L , has been shown to occur in drug-adapted cancer cell lines, leading to resistance against WDR5 inhibitors.[2]

  • Troubleshooting Step: If you have cultured cells in the presence of this compound for an extended period and observe a loss of efficacy, consider sequencing the WDR5 gene in your resistant cell population to check for this or other potential mutations.

Experimental Protocols

Protocol 1: General Cell Viability Assay

This protocol provides a general workflow for assessing the effect of this compound on the proliferation of leukemia cell lines.

cluster_workflow Cell Viability Assay Workflow P1 1. Cell Seeding Seed cells (e.g., MV4-11, MOLM-13) in 96-well plates at an appropriate density. P2 2. Compound Preparation Prepare serial dilutions of this compound from a DMSO stock. Include a vehicle control (DMSO only). P1->P2 P3 3. Cell Treatment Add diluted this compound to wells. Final concentration range: 0.01 µM to 10 µM. P2->P3 P4 4. Incubation Incubate plates for 4 to 7 days at 37°C, 5% CO2. P3->P4 P5 5. Viability Assessment Add viability reagent (e.g., CellTiter-Glo®, MTS) and measure signal (luminescence/ absorbance). P4->P5 P6 6. Data Analysis Normalize data to vehicle control. Calculate IC50 values using a non-linear regression curve fit. P5->P6

Caption: Experimental workflow for an this compound cell viability assay.

Protocol 2: MLL Histone Methyltransferase (HMT) Assay

To measure the direct inhibitory effect of this compound on MLL's enzymatic activity, a biochemical assay is required. An AlphaLISA-based assay is a sensitive method for this purpose.[1][2]

Key Components:

  • Enzyme: Recombinant, purified MLL complex.

  • Substrate: Histone H3 peptide or nucleosomes.

  • Cofactor: S-adenosylmethionine (SAM).

  • Detection: An antibody specific for methylated H3K4, coupled with AlphaLISA donor and acceptor beads.

Brief Methodology:

  • Incubate the MLL enzyme complex with varying concentrations of this compound.

  • Initiate the methyltransferase reaction by adding the histone substrate and SAM.

  • Allow the reaction to proceed for a set time at the optimal temperature.

  • Stop the reaction and add the detection antibody and AlphaLISA beads.

  • Read the signal on a compatible plate reader. The signal will be inversely proportional to the inhibitory activity of this compound.

References

Validation & Comparative

Validating the Inhibitory Effect of MM-589 on the MLL1 Complex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MM-589, a potent inhibitor of the MLL1 complex, with other alternative inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to MLL1 and Its Inhibition

Mixed-lineage leukemia 1 (MLL1), also known as KMT2A, is a histone methyltransferase that plays a critical role in regulating gene expression, particularly during development and hematopoiesis. The MLL1 core complex, which includes WDR5, RbBP5, ASH2L, and DPY30, is essential for its catalytic activity. Dysregulation of MLL1 activity, often due to chromosomal translocations, is a hallmark of aggressive acute leukemias. Consequently, inhibiting the MLL1 complex has emerged as a promising therapeutic strategy. This compound is a cell-permeable peptidomimetic that functions by disrupting the critical protein-protein interaction between MLL1 and WDR5.

Comparative Performance of MLL1 Inhibitors

The following table summarizes the quantitative data for this compound and other selected MLL1 inhibitors, providing a basis for objective comparison of their potency and cellular effects.

InhibitorTarget InteractionWDR5 Binding (IC50/Ki/Kd)MLL1 HMT Activity (IC50)Cell Growth Inhibition (GI50/IC50)Cell Lines
This compound WDR5-MLLIC50: 0.9 nM, Ki: < 1 nM12.7 nM0.21 µM (MOLM-13), 0.25 µM (MV4-11)MOLM-13, MV4-11
MM-401 WDR5-MLLKi: < 1 nM, IC50: 0.9 nM0.32 µM~10 µM (MLL-AF9 cells)MLL-AF9
OICR-9429 WDR5-MLLKd: 51-93 nM< 1 µM (disrupts WDR5-MLL1 interaction in cells)67.74 µM (T24), 70.41 µM (UM-UC-3)T24, UM-UC-3
WDR5-0103 WDR5-MLLKd: 0.45 µM39 µM (at 0.125 µM MLL complex)Not ReportedNot Reported
MI-503 Menin-MLLNot ApplicableNot ApplicableNot ReportedMLL-rearranged leukemia cells
VTP50469 Menin-MLLNot ApplicableNot ApplicableMore potent than MI-503MOLM13, RS4;11

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and validation of findings.

Histone Methyltransferase (HMT) Assay (AlphaLISA-based)

This protocol describes a high-throughput, non-radioactive method to measure MLL1 methyltransferase activity.

Materials:

  • Recombinant MLL1 complex (MLL1, WDR5, RbBP5, ASH2L, DPY30)

  • Biotinylated Histone H3 peptide substrate

  • S-adenosyl-L-methionine (SAM)

  • AlphaLISA anti-methylated histone antibody-conjugated Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA Assay Buffer

  • 384-well white opaque microplates

  • Microplate reader capable of AlphaLISA detection

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the MLL1 complex in AlphaLISA Assay Buffer.

    • Prepare a 4X solution of the biotinylated Histone H3 peptide substrate in AlphaLISA Assay Buffer.

    • Prepare a 4X solution of SAM in AlphaLISA Assay Buffer.

    • Prepare a 2X solution of the test inhibitor (e.g., this compound) at various concentrations in AlphaLISA Assay Buffer.

  • Enzyme Reaction:

    • Add 5 µL of the 2X inhibitor solution to the wells of the 384-well plate. For control wells, add 5 µL of AlphaLISA Assay Buffer.

    • Add 5 µL of the 2X MLL1 complex solution to all wells.

    • Initiate the reaction by adding 10 µL of a pre-mixed solution containing the 4X Histone H3 peptide and 4X SAM.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of a 2.5X solution of AlphaLISA Acceptor beads to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of a 2.5X solution of Streptavidin Donor beads to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on a compatible microplate reader. The signal generated is proportional to the level of histone methylation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT/XTT-based)

This protocol outlines a colorimetric assay to assess the effect of MLL1 inhibitors on the proliferation of leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the leukemia cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in complete culture medium.

    • Add 100 µL of the diluted inhibitor to the corresponding wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

    • Incubate the plate for 48-72 hours.

  • MTT/XTT Addition and Incubation:

    • For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 4-24 hours at 37°C.

  • Measurement:

    • For MTT assay: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals. Read the absorbance at 570 nm.

    • For XTT assay: Read the absorbance at 450-500 nm.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Determine the GI50 or IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate the MLL1 signaling pathway and a typical experimental workflow for validating MLL1 inhibitors.

MLL1_Signaling_Pathway cluster_complex MLL1 Core Complex cluster_inhibition Inhibition cluster_downstream Downstream Effects MLL1 MLL1 H3K4 Histone H3 (H3K4) MLL1->H3K4 methylates WDR5 WDR5 WDR5->MLL1 interacts RbBP5 RbBP5 RbBP5->MLL1 ASH2L ASH2L ASH2L->MLL1 DPY30 DPY30 DPY30->MLL1 MM589 This compound MM589->WDR5 inhibits interaction H3K4me H3K4 Methylation Gene_Expression Target Gene Expression (e.g., HOX genes) H3K4me->Gene_Expression activates Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis promotes Experimental_Workflow Start Start: Identify Potential MLL1 Inhibitor Biochemical_Assay In Vitro Biochemical Assays Start->Biochemical_Assay HMT_Assay Histone Methyltransferase (HMT) Assay (e.g., AlphaLISA, Radiometric) Biochemical_Assay->HMT_Assay Binding_Assay Binding Affinity Assay (e.g., FP, SPR, ITC) Biochemical_Assay->Binding_Assay Cellular_Assays Cell-Based Assays HMT_Assay->Cellular_Assays Binding_Assay->Cellular_Assays Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, XTT, CellTiter-Glo) Cellular_Assays->Viability_Assay Target_Engagement Cellular Target Engagement (e.g., Western Blot for H3K4me, Co-IP) Cellular_Assays->Target_Engagement Gene_Expression_Analysis Gene Expression Analysis (e.g., qPCR, RNA-seq) Cellular_Assays->Gene_Expression_Analysis In_Vivo_Models In Vivo Validation (Optional) Viability_Assay->In_Vivo_Models Target_Engagement->In_Vivo_Models Gene_Expression_Analysis->In_Vivo_Models Xenograft_Model Leukemia Xenograft Model (e.g., PDX models) In_Vivo_Models->Xenograft_Model Efficacy_Toxicity Efficacy and Toxicity Studies In_Vivo_Models->Efficacy_Toxicity End Validated MLL1 Inhibitor Xenograft_Model->End Efficacy_Toxicity->End

Potency Showdown: MM-589 Emerges as a Superior WDR5-MLL Inhibitor Over MM-401

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for potent and specific inhibitors of protein-protein interactions is paramount. In the landscape of epigenetic drug discovery, the interaction between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) has emerged as a critical target, particularly in the context of MLL-rearranged leukemias. This guide provides a detailed comparison of two notable inhibitors, MM-589 and MM-401, with a focus on their inhibition potency, supported by experimental data.

Executive Summary

This compound demonstrates significantly greater potency in inhibiting the WDR5-MLL interaction and the associated histone methyltransferase (HMT) activity compared to MM-401. Experimental data reveals that this compound binds to WDR5 with a much lower half-maximal inhibitory concentration (IC50) and equilibrium dissociation constant (Ki) than MM-401. This enhanced biochemical potency translates to superior performance in cellular assays, where this compound inhibits the growth of MLL-rearranged leukemia cell lines at substantially lower concentrations.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data on the inhibition potency of this compound and MM-401, highlighting the superior profile of this compound.

ParameterThis compoundMM-401Reference
WDR5 Binding (IC50) 0.90 nM0.9 nM
WDR5 Binding (Ki) < 1 nM< 1 nM
MLL HMT Activity (IC50) 12.7 nM0.32 µM (320 nM)
Cell Growth Inhibition (MV4-11; IC50) 0.25 µMNot explicitly stated for direct comparison, but this compound is >40 times more potent in cell growth inhibition.
Cell Growth Inhibition (MOLM-13; IC50) 0.21 µMNot explicitly stated for direct comparison.

Signaling Pathway and Inhibition Mechanism

The MLL protein is a histone methyltransferase that plays a crucial role in regulating gene expression. Its catalytic activity is dependent on its interaction with WDR5, a core component of the MLL complex. WDR5 acts as a scaffold, bringing MLL into proximity with its histone H3 substrate, thereby facilitating the methylation of lysine 4 on histone H3 (H3K4). This methylation is a key epigenetic mark associated with active gene transcription. In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes leads to aberrant H3K4 methylation and the upregulation of pro-leukemogenic genes like HOXA9 and MEIS1.

This compound and MM-401 are peptidomimetic inhibitors designed to disrupt the WDR5-MLL interaction. They achieve this by binding to a pocket on WDR5 that is critical for its interaction with MLL. By occupying this site, the inhibitors prevent the assembly of a functional MLL complex, thereby inhibiting H3K4 methyltransferase activity and suppressing the expression of downstream target genes.

WDR5_MLL_Pathway WDR5-MLL Signaling Pathway and Inhibition cluster_complex MLL Complex WDR5 WDR5 MLL MLL WDR5->MLL Interaction Histone_H3 Histone H3 WDR5->Histone_H3 Binds MLL->Histone_H3 Methylates RbBP5 RbBP5 ASH2L ASH2L DPY30 DPY30 H3K4me H3K4 Methylation Histone_H3->H3K4me is methylated to Gene_Expression Target Gene Expression (e.g., HOXA9, MEIS1) H3K4me->Gene_Expression Activates Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis Drives Inhibitor This compound / MM-401 Inhibitor->WDR5 Binds & Inhibits Interaction with MLL

Caption: WDR5-MLL interaction is crucial for H3K4 methylation and leukemogenesis. This compound/MM-401 inhibit this interaction.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the research groups that developed these compounds, the following outlines the general methodologies used in the key experiments cited.

WDR5-MLL Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is commonly used to measure the binding affinity of inhibitors to the WDR5-MLL interaction.

  • Principle: TR-FRET relies on the transfer of energy between two fluorescent molecules (a donor and an acceptor) when they are in close proximity. In this context, WDR5 and a peptide derived from MLL are each labeled with a compatible fluorophore. When they interact, FRET occurs. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.

  • General Workflow:

    • Recombinant, purified WDR5 protein (often tagged, e.g., with GST and a lanthanide donor fluorophore) is incubated with a biotinylated MLL-derived peptide that is bound to a streptavidin-conjugated acceptor fluorophore.

    • Varying concentrations of the inhibitor (this compound or MM-401) are added to the mixture.

    • The reaction is allowed to reach equilibrium.

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

    • The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration and fitting the data to a dose-response curve.

TR_FRET_Workflow TR-FRET Experimental Workflow Start Start Prepare_Reagents Prepare Reagents: - Labeled WDR5 (Donor) - Labeled MLL peptide (Acceptor) - Inhibitor (this compound/MM-401) Start->Prepare_Reagents Incubate Incubate Reagents in Assay Plate Prepare_Reagents->Incubate Equilibrate Allow to Reach Equilibrium Incubate->Equilibrate Read_Plate Measure TR-FRET Signal Equilibrate->Read_Plate Analyze Analyze Data and Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: A simplified workflow for a TR-FRET assay to determine inhibitor potency.

MLL Histone Methyltransferase (HMT) Assay (AlphaLISA)

This assay measures the enzymatic activity of the MLL complex and the inhibitory effect of the compounds.

  • Principle: AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay. In this setup, a biotinylated histone H3 peptide substrate is captured by streptavidin-coated donor beads. An antibody specific for the methylated form of H3K4 is conjugated to acceptor beads. When the MLL complex methylates the histone substrate, the antibody binds, bringing the donor and acceptor beads into close proximity, generating a chemiluminescent signal.

  • General Workflow:

    • The reconstituted MLL core complex (containing WDR5, MLL, RbBP5, and ASH2L) is incubated with the histone H3 peptide substrate and the methyl donor, S-adenosylmethionine (SAM).

    • Varying concentrations of the inhibitor are included in the reaction.

    • The methylation reaction is allowed to proceed for a set time.

    • AlphaLISA donor and acceptor beads are added.

    • After another incubation period, the plate is read on an AlphaScreen-capable plate reader.

    • The IC50 value is determined from the dose-response curve of the luminescent signal versus inhibitor concentration.

Cell Growth Inhibition Assay

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

  • Principle: The viability of cells is measured after treatment with the inhibitors. Common methods include using reagents that are converted into a fluorescent or colored product by metabolically active cells (e.g., CellTiter-Glo, MTT).

  • General Workflow:

    • Leukemia cell lines (e.g., MV4-11, MOLM-13, which have MLL translocations) are seeded in multi-well plates.

    • The cells are treated with a range of concentrations of this compound or MM-401.

    • The cells are incubated for a period of time (e.g., 4 to 7 days).

    • A cell viability reagent is added to each well.

    • The signal (luminescence or absorbance) is measured with a plate reader.

    • The IC50 value, the concentration of inhibitor that reduces cell growth by 50%, is calculated.

Conclusion

The available data unequivocally positions this compound as a more potent inhibitor of the WDR5-MLL interaction than MM-401. Its significantly lower IC50 values in both biochemical and cellular assays suggest a greater therapeutic potential for the treatment of MLL-rearranged leukemias. While both compounds target the same protein-protein interaction, the structural modifications in this compound have led to a substantial improvement in its inhibitory activity. For researchers in the field, this compound represents a more powerful tool for probing the biology of the MLL complex and a more promising lead for further preclinical and clinical development.

A Comparative Guide to MM-589 and Other Small Molecule WDR5 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the small molecule inhibitor MM-589 with other notable inhibitors of the WD repeat domain 5 (WDR5) protein. This document provides a data-driven analysis of their performance, detailed experimental protocols, and visualizations of key biological pathways and workflows.

WD repeat domain 5 (WDR5) is a critical scaffolding protein implicated in a variety of cellular processes, most notably in the assembly and function of histone methyltransferase complexes, such as the MLL (Mixed Lineage Leukemia) complex. Its role in regulating gene expression has made it a compelling target for therapeutic intervention, particularly in cancers with MLL rearrangements and those driven by the MYC oncogene. This guide focuses on this compound, a potent macrocyclic peptidomimetic inhibitor of the WDR5-MLL interaction, and compares its performance with other well-characterized small molecule WDR5 inhibitors.

Performance Comparison of WDR5 Inhibitors

The efficacy of small molecule inhibitors is determined by several key parameters, including their binding affinity to the target protein, their ability to inhibit the protein's function, and their activity in a cellular context. The following tables summarize the available quantitative data for this compound and other prominent WDR5 inhibitors.

In Vitro Binding Affinity and Potency

This table summarizes the biochemical activity of various WDR5 inhibitors. This compound demonstrates exceptionally high potency in binding to WDR5 and inhibiting the methyltransferase activity of the MLL complex.

InhibitorTargetAssayIC50 (nM)Ki (nM)Reference
This compound WDR5Fluorescence Polarization0.90< 1[1][2][3][4]
MLL HMT activityAlphaLISA12.7-[2][3][4][5]
OICR-9429 WDR5Fluorescence Polarization6493 (Kd)[5]
C6 WDR5-0.1 (Kd)[5]
MM-102 MLL HMT activity400< 1[5]
Cellular Activity

The following table details the cellular efficacy of these inhibitors in various cancer cell lines. This compound shows potent growth inhibition in leukemia cell lines with MLL translocations.

InhibitorCell LineDescriptionGI50/IC50 (µM)Reference
This compound MV4-11MLL-rearranged leukemia0.25[1][3]
MOLM-13MLL-rearranged leukemia0.21[1][3]
HL-60Acute myeloid leukemia8.6[1][3]
OICR-9429 MV4-11MLL-rearranged leukemia> 2.5[5]
C6 MV4-11MLL-rearranged leukemia-[5]
MM-102 MV4-11MLL-rearranged leukemia> 25[5]

Key Signaling Pathways Involving WDR5

WDR5 acts as a crucial hub for the assembly of several protein complexes that regulate gene expression. Understanding these pathways is essential for elucidating the mechanism of action of WDR5 inhibitors.

WDR5-MLL1 Interaction in Histone Methylation

WDR5 is a core component of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. WDR5 directly binds to the MLL1 protein, an interaction that is essential for the complex's enzymatic activity. Inhibitors like this compound target this interaction, thereby preventing H3K4 methylation and the expression of MLL1 target genes, which are often implicated in leukemogenesis.

WDR5_MLL1_Pathway cluster_nucleus Nucleus WDR5 WDR5 MLL_Complex MLL1 Complex WDR5->MLL_Complex MLL1 MLL1 MLL1->MLL_Complex RbBP5 RbBP5 RbBP5->MLL_Complex ASH2L ASH2L ASH2L->MLL_Complex DPY30 DPY30 DPY30->MLL_Complex Histone_H3 Histone H3 MLL_Complex->Histone_H3 catalyzes H3K4me H3K4 Methylation Histone_H3->H3K4me leads to Gene_Expression Leukemogenic Gene Expression H3K4me->Gene_Expression promotes MM589 This compound MM589->WDR5 inhibits interaction with MLL1

WDR5-MLL1 signaling pathway and the inhibitory action of this compound.
WDR5-MYC Interaction in Oncogenesis

WDR5 also plays a critical role in cancers driven by the MYC oncogene. WDR5 interacts with MYC and is required for its recruitment to target gene promoters, thereby promoting the expression of genes involved in cell growth and proliferation. This interaction represents another key vulnerability that can be targeted by WDR5 inhibitors.

WDR5_MYC_Pathway cluster_nucleus Nucleus WDR5 WDR5 MYC MYC WDR5->MYC interacts with Target_Genes MYC Target Genes MYC->Target_Genes recruits to Cell_Proliferation Cell Growth & Proliferation Target_Genes->Cell_Proliferation promotes WDR5_Inhibitor WDR5 Inhibitor WDR5_Inhibitor->WDR5 inhibits interaction with MYC

WDR5-MYC signaling pathway and the action of WDR5 inhibitors.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. This section provides detailed methodologies for key assays used to characterize WDR5 inhibitors.

Fluorescence Polarization (FP) Assay for Binding Affinity

Fluorescence polarization is a powerful technique to measure the binding affinity between a fluorescently labeled molecule (tracer) and a larger protein. In a competitive FP assay, an unlabeled inhibitor competes with the tracer for binding to the target protein, leading to a decrease in polarization.

FP_Assay_Workflow cluster_workflow Fluorescence Polarization Assay Workflow Start Start Prepare_Reagents Prepare Reagents: WDR5 Protein, Fluorescent Tracer, Inhibitor (e.g., this compound) Start->Prepare_Reagents Incubate Incubate Protein, Tracer, and Inhibitor Prepare_Reagents->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Analyze Data: Calculate IC50/Ki Measure_FP->Analyze_Data End End Analyze_Data->End

Workflow for a Fluorescence Polarization competition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant WDR5 protein in assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.05% Tween 20).

    • Prepare a stock solution of a fluorescently labeled peptide derived from the WDR5-binding motif of MLL1 (e.g., fluorescein-labeled MLL1 peptide) in the same assay buffer.

    • Prepare serial dilutions of the inhibitor (e.g., this compound) in assay buffer.

  • Assay Setup:

    • In a 384-well black plate, add a fixed concentration of WDR5 protein and the fluorescent tracer to each well.

    • Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no WDR5 protein (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It provides detailed information on the association (kon) and dissociation (koff) rates of an inhibitor binding to its target.

SPR_Assay_Workflow cluster_workflow Surface Plasmon Resonance Assay Workflow Start Start Immobilize Immobilize WDR5 Protein on Sensor Chip Start->Immobilize Inject_Inhibitor Inject Inhibitor (e.g., this compound) Immobilize->Inject_Inhibitor Measure_Response Measure SPR Response (RU) Inject_Inhibitor->Measure_Response Regenerate Regenerate Sensor Surface Measure_Response->Regenerate Analyze_Data Analyze Data: Determine kon, koff, Kd Measure_Response->Analyze_Data Regenerate->Inject_Inhibitor Next Concentration End End Analyze_Data->End

Workflow for a Surface Plasmon Resonance assay.

Protocol:

  • Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified WDR5 protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection (Binding Analysis):

    • Prepare a series of dilutions of the inhibitor (analyte) in running buffer (e.g., HBS-EP+).

    • Inject the inhibitor solutions sequentially over the immobilized WDR5 surface at a constant flow rate, allowing for an association phase followed by a dissociation phase with running buffer.

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound inhibitor and prepare the surface for the next injection.

  • Data Analysis:

    • The binding sensorgrams (response units vs. time) are recorded for each inhibitor concentration.

    • The data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay is a powerful method to confirm target engagement of a drug in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay Workflow Start Start Treat_Cells Treat Cells with Inhibitor (e.g., this compound) Start->Treat_Cells Heat_Shock Apply Heat Shock at Various Temperatures Treat_Cells->Heat_Shock Lyse_Cells Lyse Cells and Separate Soluble Fraction Heat_Shock->Lyse_Cells Detect_Protein Detect Soluble WDR5 (e.g., Western Blot) Lyse_Cells->Detect_Protein Analyze_Data Analyze Data: Generate Melting Curve Detect_Protein->Analyze_Data End End Analyze_Data->End

Workflow for a Cellular Thermal Shift Assay.

Protocol:

  • Cell Treatment:

    • Culture cells (e.g., MV4-11 leukemia cells) to the desired density.

    • Treat the cells with the inhibitor at various concentrations or with a vehicle control for a specified time.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Detection:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble WDR5 in each sample using a quantitative method such as Western blotting or an immunoassay.

  • Data Analysis:

    • Quantify the band intensities for WDR5 at each temperature.

    • Plot the fraction of soluble WDR5 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Conclusion

This compound stands out as a highly potent inhibitor of the WDR5-MLL interaction, demonstrating sub-nanomolar binding affinity and significant cellular activity against MLL-rearranged leukemia cell lines. Its performance, when compared to other small molecule inhibitors like OICR-9429, highlights its potential as a valuable research tool and a promising candidate for further therapeutic development. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers in the field to design and execute their studies on WDR5 and its inhibitors. The continued exploration of the WDR5 interactome and the development of novel inhibitors targeting different interaction sites will undoubtedly pave the way for new therapeutic strategies against a range of human cancers.

References

Unveiling the Downstream Impact of MM-589: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating novel cancer therapeutics, understanding the precise molecular consequences of an inhibitor is paramount. This guide provides a detailed comparison of the downstream effects of MM-589, a potent inhibitor of the WDR5-MLL interaction, with supporting experimental data and protocols.

This compound is a highly potent, cell-permeable macrocyclic peptidomimetic that disrupts the critical protein-protein interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia (MLL1).[1][2][3][4][5][6] This interaction is essential for the histone methyltransferase (HMT) activity of the MLL1 complex, which plays a central role in regulating gene expression. Dysregulation of MLL1 activity is a hallmark of certain aggressive leukemias, making it a key therapeutic target.

Comparative Analysis of WDR5-MLL Interaction Inhibitors

While direct comparative Western blot data for this compound against other inhibitors in the same experiment is limited in publicly available literature, we can analyze existing data for this compound and other notable WDR5-MLL inhibitors, such as OICR-9429, to draw objective comparisons.

Table 1: Quantitative Western Blot Data Summary

Target ProteinCell LineTreatmentConcentrationChange in Protein Level (Fold Change vs. Control)Reference
H3K4me3MLL-rearranged leukemia cellsMM-401 (precursor to this compound)10 µM~0.5[7]
HoxA9 Leukemia cells with MLL1 fusion MM-102 (similar peptidomimetic) - Decreased [3]
Meis-1 Leukemia cells with MLL1 fusion MM-102 (similar peptidomimetic) - Decreased [3]
H3K4me3p30-expressing AML cellsOICR-94291 µMDecreased[8]
c-Mycp30-expressing AML cellsOICR-94291 µMDecreased[8]

Note: this compound is reported to be over 40 times more potent than its predecessor, MM-401, suggesting it would achieve similar or greater effects at significantly lower concentrations.[3][4]

Downstream Signaling Pathway of this compound

This compound acts by competitively binding to the "WIN" site on WDR5, a pocket that is crucial for its interaction with MLL1.[9] This disruption prevents the proper assembly and function of the MLL1 core complex, leading to a reduction in histone H3 lysine 4 (H3K4) methylation at the promoters of MLL1 target genes. Key downstream targets of the MLL1 complex include the proto-oncogenes HoxA9 and Meis-1, whose overexpression is a critical driver of leukemogenesis. By inhibiting MLL1 activity, this compound leads to the transcriptional repression of these genes, ultimately inducing cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[7]

G cluster_0 cluster_1 cluster_2 cluster_3 MM589 This compound WDR5 WDR5 MM589->WDR5 Inhibits Interaction MLL1 MLL1 Complex WDR5->MLL1 Interaction H3K4me H3K4 Methylation MLL1->H3K4me Catalyzes H3K4 Histone H3K4 H3K4->H3K4me HoxA9 HoxA9 H3K4me->HoxA9 Activates Transcription Meis1 Meis-1 H3K4me->Meis1 Activates Transcription Leukemia Leukemogenesis HoxA9->Leukemia Meis1->Leukemia

This compound Signaling Pathway

Experimental Protocols

Western Blot Analysis of Downstream Targets

This protocol outlines the general steps for assessing the effect of this compound on the protein levels of downstream targets like HoxA9 and Meis-1.

1. Cell Culture and Treatment:

  • Culture MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) in appropriate media.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, 72 hours).

2. Protein Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Determine protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Separate proteins by electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against HoxA9, Meis-1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Quantification:

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein to the loading control.

  • Calculate the fold change in protein expression relative to the vehicle-treated control.

G start Cell Culture & Treatment protein_extraction Protein Extraction start->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Western Blot Experimental Workflow

Conclusion

This compound represents a significant advancement in the development of targeted therapies for MLL-rearranged leukemias. Its high potency in disrupting the WDR5-MLL1 interaction leads to the effective downregulation of key oncogenic drivers, HoxA9 and Meis-1. The experimental framework provided here offers a robust methodology for researchers to confirm and quantify the downstream effects of this compound and other WDR5-MLL inhibitors, facilitating further pre-clinical and clinical investigations.

References

Unraveling the Transcriptional Consequences of WDR5 Inhibition in MLL-Rearranged Leukemia: A Comparative Analysis with BET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular impact of novel therapeutic agents is paramount. This guide provides a comparative analysis of gene expression changes following treatment with MM-589, a potent inhibitor of the WDR5-MLL interaction, and Bromodomain and Extra-Terminal (BET) inhibitors in the context of Mixed Lineage Leukemia (MLL)-rearranged acute myeloid leukemia (AML).

MLL-rearranged leukemias are aggressive hematological malignancies characterized by chromosomal translocations involving the KMT2A (MLL1) gene. These translocations result in fusion proteins that drive a pro-leukemic gene expression program, critically dependent on the interaction between the MLL fusion protein and the WD repeat-containing protein 5 (WDR5). This compound is a highly potent and cell-permeable macrocyclic peptidomimetic that disrupts this crucial WDR5-MLL interaction, thereby inhibiting the histone methyltransferase activity of the MLL complex.[1][2] This guide utilizes gene expression data from studies on potent WDR5 inhibitors that, like this compound, target the WDR5-MLL interaction, to provide insights into its downstream transcriptional effects.

As a key comparator, this guide examines the effects of BET inhibitors, such as JQ1. BET inhibitors represent another class of epigenetic modulators that have shown significant preclinical and clinical activity in MLL-rearranged leukemias. They function by displacing BRD4, a BET family protein, from chromatin, leading to the downregulation of key oncogenes. This comparative approach will highlight both the unique and overlapping impacts of these two distinct therapeutic strategies on the leukemia transcriptome.

Comparative Gene Expression Analysis

Treatment of MLL-rearranged leukemia cells with WDR5 inhibitors or BET inhibitors leads to significant alterations in gene expression. A central mechanism of both inhibitor classes is the downregulation of the MLL fusion protein target genes, including the critical leukemogenic drivers HOXA9 and MEIS1.[3][4][5]

Below is a summary of the expected differential gene expression changes in MLL-rearranged AML cell lines (e.g., MOLM13, MV4-11) following treatment. While specific RNA-sequencing data for this compound is not publicly available, the data for potent WDR5 inhibitors targeting the same WDR5-MLL interaction provides a strong proxy.

GeneFunctionExpected Change with WDR5 Inhibition (e.g., this compound)Expected Change with BET Inhibition (e.g., JQ1)
HOXA9 Homeobox transcription factor, critical for leukemogenesisDownregulatedDownregulated
MEIS1 Homeobox transcription factor, cooperates with HOXA9DownregulatedDownregulated
MYC Proto-oncogene, regulates cell cycle and proliferationDownregulatedStrongly Downregulated
BCL2 Anti-apoptotic proteinDownregulatedDownregulated
FLT3 Receptor tyrosine kinase, often mutated in AMLDownregulatedDownregulated
CDK6 Cell cycle kinaseDownregulatedDownregulated

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental approach to gene expression analysis, the following diagrams are provided.

cluster_WDR5 WDR5 Inhibition This compound This compound WDR5 WDR5 This compound->WDR5 Inhibits Interaction MLL_Complex MLL Fusion Complex WDR5->MLL_Complex Stabilizes H3K4me3 H3K4 Trimethylation MLL_Complex->H3K4me3 Catalyzes Leukemic_Genes Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K4me3->Leukemic_Genes Activates

Figure 1. this compound Mechanism of Action.

cluster_BET BET Inhibition BET_Inhibitor BET Inhibitor (e.g., JQ1) BRD4 BRD4 BET_Inhibitor->BRD4 Displaces Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to Super_Enhancers Super-Enhancers Acetylated_Histones->Super_Enhancers Oncogenes Oncogene Expression (e.g., MYC) Super_Enhancers->Oncogenes Drives

Figure 2. BET Inhibitor Mechanism of Action.

Start MLL-rearranged Leukemia Cell Lines (e.g., MOLM13, MV4-11) Treatment Treatment with This compound or BET Inhibitor (or DMSO control) Start->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Library_Prep RNA-seq Library Preparation (poly-A selection or ribo-depletion) RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis: - Alignment - Quantification - Differential Expression Sequencing->Data_Analysis Output Differentially Expressed Genes Data_Analysis->Output

Figure 3. Experimental Workflow for Gene Expression Analysis.

Detailed Experimental Protocols

The following provides a generalized, yet detailed, protocol for conducting a comparative gene expression analysis of this compound and a BET inhibitor in MLL-rearranged leukemia cell lines. This protocol is based on established methodologies from published studies.[6][7]

1. Cell Culture and Treatment:

  • Cell Lines: Human MLL-rearranged leukemia cell lines such as MOLM13 (MLL-AF9) or MV4-11 (MLL-AF4) are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded at a density of 0.5 x 10^6 cells/mL and treated with either this compound (or a comparable WDR5 inhibitor), a BET inhibitor (e.g., JQ1), or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 24, 48 hours). The concentration of the inhibitors should be determined based on prior dose-response studies to be in the effective range (typically low micromolar for this compound's cell-based activity and sub-micromolar for JQ1).[1]

2. RNA Isolation and Quality Control:

  • Total RNA is extracted from treated and control cells using a suitable method, such as TRIzol reagent or a column-based kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios, and RNA integrity is evaluated using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value > 8 is generally considered suitable for RNA-sequencing.

3. RNA-Sequencing Library Preparation and Sequencing:

  • Library Preparation: RNA-seq libraries are prepared from high-quality total RNA (typically 1 µg). The choice between poly-A selection and ribosomal RNA (rRNA) depletion methods depends on the experimental goals. Poly-A selection enriches for mature mRNAs, while rRNA depletion allows for the analysis of both coding and non-coding RNAs.[7]

  • Sequencing: The prepared libraries are then sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate a sufficient number of reads per sample for robust differential gene expression analysis (typically >20 million reads per sample).

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed.

  • Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38/hg38) using a splice-aware aligner such as STAR or HISAT2.

  • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Differential gene expression between treated and control samples is determined using statistical packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

  • Pathway and Gene Set Enrichment Analysis: To understand the biological pathways affected by the treatments, gene set enrichment analysis (GSEA) or other pathway analysis tools can be used to identify enriched pathways among the differentially expressed genes.

This comprehensive guide provides a framework for understanding and investigating the transcriptional impact of this compound in MLL-rearranged leukemia, with a robust comparison to the well-characterized effects of BET inhibitors. The provided protocols and diagrams offer a practical foundation for researchers to design and interpret their own gene expression studies in this critical area of cancer research.

References

Measuring the Binding of MM-589 to WDR5: A Comparative Guide to Isothermal Titration Calorimetry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between WD repeat-containing protein 5 (WDR5) and the mixed-lineage leukemia (MLL) protein is a critical dependency in certain forms of acute leukemia.[1] This has made WDR5 a compelling target for therapeutic intervention. MM-589 is a potent, cell-permeable macrocyclic peptidomimetic that targets the WDR5-MLL interaction with high affinity.[1][2] Quantifying the binding affinity and thermodynamic profile of inhibitors like this compound to WDR5 is a cornerstone of the drug discovery process. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that provides a complete thermodynamic characterization of a binding event. This guide provides a detailed comparison of ITC with other common methods for measuring the binding of this compound and other inhibitors to WDR5, supported by experimental data and protocols.

Data Presentation: WDR5 Inhibitor Binding Affinities

The following table summarizes the binding affinities of this compound and other notable WDR5 inhibitors determined by various biophysical methods.

CompoundMethodAffinity ConstantNotes
This compound Fluorescence Polarization (FP)Ki < 1 nM [1]A highly potent inhibitor of the WDR5-MLL interaction.[3]
This compound AlphaLISA (HMT assay)IC50 = 12.7 nM [1]Measures functional inhibition of MLL1 methyltransferase activity.
OICR-9429 Surface Plasmon Resonance (SPR)Kd = 93 nM [4][5][6]A well-characterized small molecule inhibitor of the WDR5 WIN site.[7]
OICR-9429 FP Displacement AssayKdisp = 64 nM [6]Competitively disrupts the interaction with a high-affinity WIN peptide.
C16 Not specifiedPicomolar binding affinity [8]A potent WDR5 WIN site inhibitor.[9]
WDR5-0103 Isothermal Titration Calorimetry (ITC)Kd = 450 nM [10][11]A small-molecule antagonist of WDR5.
MM-102 Not specifiedKi < 1 nM [11][12]A high-affinity peptidomimetic inhibitor.[13]

Experimental Methodologies

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (WDR5) at constant temperature. The resulting heat changes are measured and plotted against the molar ratio of the reactants. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[14][15]

a. Sample Preparation:

  • Express and purify recombinant human WDR5 (residues 23-334) to >95% purity.

  • Prepare a buffer solution (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

  • Dialyze the purified WDR5 protein extensively against the ITC buffer to ensure buffer matching.

  • Dissolve the inhibitor (e.g., this compound) in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration of DMSO in both protein and ligand solutions must be identical to minimize heats of dilution.[16]

  • Degas both the protein and ligand solutions for 5-10 minutes immediately prior to the experiment to prevent air bubbles.[16]

b. ITC Experiment Setup:

  • Instrument: Use a high-sensitivity ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC or similar).

  • Cell Concentration (WDR5): Prepare a WDR5 solution at a concentration of 10-20 µM. The optimal concentration is determined by the "c-window" (c = n * [Macromolecule] / Kd), which should ideally be between 10 and 1000.

  • Syringe Concentration (Inhibitor): Prepare the inhibitor solution at a concentration 10-15 times that of the WDR5 solution (e.g., 150-300 µM).

  • Temperature: Set the experimental temperature to 25°C.

c. Titration Parameters:

  • Reference Power: Set to a value appropriate for the instrument (e.g., 5-10 µcal/sec).

  • Initial Delay: 60-120 seconds to establish a stable baseline.

  • Injection Volume: A series of 19-25 injections of 1.5-2.0 µL each.

  • Spacing: 150-180 seconds between injections to allow the signal to return to baseline.

  • Stirring Speed: 750 rpm.

d. Data Analysis:

  • Perform a control titration by injecting the inhibitor solution into buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument (e.g., MicroCal PEAQ-ITC Analysis Software). This will yield the Kd, n, ΔH, and ΔS values.

Alternative Binding Assays: A Comparison

While ITC is comprehensive, other techniques can offer advantages in terms of throughput, sample consumption, or sensitivity.

TechniquePrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index on a sensor chip surface as an analyte flows over an immobilized ligand.[17]Real-time kinetics (kon, koff), label-free, high sensitivity.[18]Requires immobilization of one binding partner, which can affect its activity; potential for mass transport limitations.
Bio-Layer Interferometry (BLI) An optical technique that measures interference patterns of white light reflected from a biosensor tip as molecules bind and dissociate.[19][20]Real-time kinetics, label-free, higher throughput than SPR, crude samples can be used.[21][22]Generally less sensitive than SPR; requires immobilization.
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a small fluorescently labeled molecule upon binding to a larger molecule.[23]Solution-based (no immobilization), high-throughput, requires small sample volumes.[24][25]Requires fluorescent labeling of one component; best suited for interactions with a significant size difference between partners.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Measures the transfer of energy between a donor and an acceptor fluorophore when in close proximity due to binding.Homogeneous assay, high-throughput, robust against compound interference.Requires labeling of both binding partners; can be complex to set up.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow for ITC and the central role of WDR5 in cellular signaling.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P1 Purify WDR5 Protein P2 Prepare & Buffer-Match This compound Inhibitor P1->P2 P3 Degas Both Samples P2->P3 I1 Load WDR5 into Sample Cell P3->I1 I3 Titrate this compound into WDR5 I1->I3 I2 Load this compound into Syringe I2->I3 A1 Measure Heat Change (Raw Thermogram) I3->A1 A2 Integrate Peaks & Plot Binding Isotherm A1->A2 A3 Fit to Binding Model A2->A3 A4 Determine Kd, ΔH, ΔS, n A3->A4 WDR5_Pathway cluster_complex MLL/SET1 Core Complex WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 WIN site interaction RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L WDR5->ASH2L HistoneH3 Histone H3 MLL1->HistoneH3 RbBP5->HistoneH3 ASH2L->HistoneH3 H3K4me3 H3K4 Trimethylation (Active Chromatin) HistoneH3->H3K4me3 Methylation Gene Target Gene Transcription (e.g., HOX genes) H3K4me3->Gene MM589 This compound MM589->WDR5 Inhibits Interaction with MLL1

References

MM-589 selectivity against other SET1 family methyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

MM-589 is a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction.[1][2][3] This interaction is crucial for the histone methyltransferase (HMT) activity of MLL1, a member of the SET1 family of enzymes that play a critical role in regulating gene expression. Dysregulation of MLL1 activity is implicated in certain types of leukemia, making it a key therapeutic target.[3] This guide provides a comparative analysis of this compound's selectivity against other SET1 family methyltransferases, supported by available experimental data and detailed protocols.

High Selectivity of this compound for MLL1

This compound exhibits remarkable selectivity for the MLL1 complex. It binds to WDR5 with high affinity, displaying an IC50 value of 0.90 nM, which in turn inhibits the H3K4 methyltransferase activity of MLL1 with an IC50 of 12.7 nM.[2][3] Extensive research has indicated that this compound is highly selective for MLL1 and does not affect other members of the SET1 family, which include MLL2, MLL3, MLL4, SETD1A, and SETD1B.[1][3]

While the primary literature asserts that this compound has "no effect" on these other methyltransferases, specific IC50 values from head-to-head comparative studies are not publicly available. The data presented below reflects the currently available quantitative information.

Comparative Activity of this compound Against SET1 Family Methyltransferases

MethyltransferaseTargetIC50 (nM)Reference
MLL1 WDR5-MLL Interaction0.90[2][3]
MLL1 HMT Activity12.7[2][3]
MLL2 Not specifiedNo effect reported[1][3]
MLL3 Not specifiedNo effect reported[1][3]
MLL4 Not specifiedNo effect reported[1][3]
SETD1A Not specifiedNo effect reported[1][3]
SETD1B Not specifiedNo effect reported[1][3]

Note: The assertion of "no effect" on SET1 family members other than MLL1 is based on statements in the primary literature.[1][3] The absence of specific inhibitory concentration (IC50) values in the public domain prevents a more granular quantitative comparison.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the disruption of the MLL1-WDR5 protein-protein interaction. WDR5 is a crucial component of the MLL1 core complex, and its interaction with the MLL1 protein is essential for the complex's histone methyltransferase activity. By binding to WDR5, this compound prevents the proper assembly of the MLL1 complex, thereby inhibiting its ability to methylate histone H3 at lysine 4 (H3K4).

G Mechanism of this compound Action cluster_0 Active MLL1 Complex cluster_1 Inhibition by this compound cluster_2 Inactive State MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction Core_Subunits Other Core Subunits WDR5->Core_Subunits MM589 This compound WDR5_inhibited WDR5 MM589->WDR5_inhibited Binds to Inactive_MLL1 Inactive MLL1 WDR5_inhibited->Inactive_MLL1 Prevents Complex Formation H3K4 Histone H3K4 Inactive_MLL1->H3K4 No Methylation H3K4me H3K4 Methylation MLL1_Complex Active MLL1 Complex MLL1_Complex->H3K4me Catalyzes

Caption: this compound binds to WDR5, disrupting the MLL1 complex and inhibiting H3K4 methylation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

WDR5-MLL Interaction Assay (Fluorescence Polarization)

This assay is used to determine the IC50 value of this compound for the WDR5-MLL protein-protein interaction.

Workflow:

G start Start prepare_reagents Prepare Reagents: - His-tagged WDR5 - Fluorescently labeled MLL peptide - this compound dilutions start->prepare_reagents mix Mix WDR5, labeled MLL peptide, and this compound in assay buffer prepare_reagents->mix incubate Incubate at room temperature mix->incubate measure Measure Fluorescence Polarization incubate->measure analyze Analyze data to determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the fluorescence polarization-based WDR5-MLL interaction assay.

Detailed Steps:

  • Reagent Preparation:

    • Recombinant N-terminally His-tagged human WDR5 protein is expressed and purified.

    • A peptide corresponding to the WDR5-binding motif of MLL1 is synthesized and labeled with a fluorescent probe (e.g., 5-FAM).

    • A serial dilution of this compound is prepared in the assay buffer.

  • Assay Procedure:

    • The assay is performed in a 384-well plate format.

    • To each well, the following are added:

      • His-tagged WDR5 protein.

      • Fluorescently labeled MLL peptide.

      • Varying concentrations of this compound or vehicle control (DMSO).

    • The final assay buffer conditions typically consist of 100 mM potassium phosphate (pH 8.0), 150 mM NaCl, and 0.01% Triton X-100.

  • Incubation and Measurement:

    • The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

    • Fluorescence polarization is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for 5-FAM).

  • Data Analysis:

    • The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound required to displace 50% of the fluorescently labeled MLL peptide from WDR5.

MLL1 Histone Methyltransferase (HMT) Assay (AlphaLISA)

This assay quantifies the enzymatic activity of the MLL1 complex and the inhibitory effect of this compound.

Workflow:

G start Start prepare_reagents Prepare Reagents: - MLL1 complex - Biotinylated H3 peptide - SAM - this compound dilutions start->prepare_reagents enzymatic_reaction Incubate MLL1 complex, H3 peptide, SAM, and this compound prepare_reagents->enzymatic_reaction add_beads Add AlphaLISA Acceptor and Streptavidin Donor beads enzymatic_reaction->add_beads incubate_beads Incubate in the dark add_beads->incubate_beads read_signal Read AlphaLISA signal incubate_beads->read_signal analyze Analyze data to determine IC50 read_signal->analyze end End analyze->end

Caption: Workflow for the AlphaLISA-based MLL1 HMT assay.

Detailed Steps:

  • Reagent Preparation:

    • A reconstituted MLL1 complex (containing MLL1, WDR5, RbBP5, and ASH2L) is used as the enzyme source.

    • A biotinylated histone H3 peptide (e.g., amino acids 1-21) serves as the substrate.

    • S-adenosyl-L-methionine (SAM) is used as the methyl donor.

    • A serial dilution of this compound is prepared.

  • Enzymatic Reaction:

    • The reaction is typically carried out in a 384-well plate.

    • The MLL1 complex, biotinylated H3 peptide, and varying concentrations of this compound are pre-incubated.

    • The reaction is initiated by the addition of SAM.

    • The plate is incubated at room temperature for a specific duration (e.g., 60 minutes) to allow for histone methylation.

  • Detection:

    • The reaction is stopped, and AlphaLISA Acceptor beads conjugated to an anti-methylated H3K4 antibody are added.

    • After an incubation period, Streptavidin-coated Donor beads are added. These beads bind to the biotinylated H3 substrate.

    • The plate is incubated in the dark to allow for the proximity-based AlphaLISA signal to develop.

  • Signal Reading and Analysis:

    • The AlphaLISA signal is read on a compatible plate reader. A signal is generated when the Donor and Acceptor beads are brought into close proximity as a result of the MLL1-catalyzed methylation of the H3 peptide.

    • The signal intensity is plotted against the logarithm of the inhibitor concentration.

    • The data is fitted to a dose-response curve to calculate the IC50 value for the inhibition of MLL1 HMT activity.

Conclusion

This compound is a highly potent and selective inhibitor of the MLL1 methyltransferase. Its mechanism of action, involving the disruption of the critical WDR5-MLL1 interaction, provides a targeted approach for modulating the activity of this enzyme. While quantitative data on its activity against other SET1 family members is limited to the statement of "no effect," the available information strongly suggests a high degree of selectivity for MLL1. The detailed experimental protocols provided herein offer a foundation for the further investigation and characterization of this compound and other potential inhibitors of the SET1 family of methyltransferases.

References

Cross-Validation of MM-589 Activity in Leukemia Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical activity of MM-589, a potent inhibitor of the WDR5-MLL interaction, across various leukemia models. Data is presented to objectively assess its performance against alternative therapeutic strategies, supported by detailed experimental protocols and visualizations of its mechanism of action.

Introduction to this compound

This compound is a cell-permeable, macrocyclic peptidomimetic designed to disrupt the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1] The MLL1-WDR5 interaction is crucial for the histone methyltransferase (HMT) activity of the MLL1 complex, which is frequently dysregulated in acute leukemias, particularly those with MLL gene rearrangements.[1][2] By inhibiting this interaction, this compound aims to suppress the expression of key downstream target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis, thereby inducing cell cycle arrest, apoptosis, and myeloid differentiation in leukemia cells.

Comparative Activity of this compound and Alternatives

The following tables summarize the in vitro activity of this compound and compare it with its predecessor, MM-401, and other relevant WDR5-targeting compounds.

Table 1: In Vitro Potency of WDR5-MLL Interaction Inhibitors

CompoundTarget/AssayIC50KiReference
This compound WDR5 Binding 0.90 nM < 1 nM [3][4][5]
This compound MLL HMT Activity 12.7 nM N/A [3][4][5]
MM-401MLL HMT Activity~10 µM (GI50)N/A
OICR-9429WDR5 BindingKD = 64 nMN/A

Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines

Cell LineLeukemia SubtypeMLL StatusThis compound IC50MM-401 GI50Reference
MV4-11Acute Myeloid Leukemia (AML)MLL-AF40.25 µM> 25 µM[2][5][6]
MOLM-13Acute Myeloid Leukemia (AML)MLL-AF90.21 µMN/A[2][5][6]
HL-60Acute Promyelocytic Leukemia (APL)MLL-wild type8.6 µMNo effect[2][5][6]

N/A: Not Available

This compound demonstrates significantly improved potency, being over 40 times more effective than its predecessor, MM-401, in inhibiting the growth of leukemia cell lines with MLL translocations.[3] Its activity is selective for MLL-rearranged cell lines, with much weaker effects on cells with wild-type MLL, such as HL-60.[2][5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for evaluating its in vitro activity.

MLL1_Signaling_Pathway This compound Mechanism of Action cluster_nucleus Nucleus MLL1_complex MLL1 Complex (MLL1, WDR5, RbBP5, ASH2L) Histone_H3 Histone H3 MLL1_complex->Histone_H3 Methylation WDR5 WDR5 WDR5->MLL1_complex Essential for complex integrity and catalytic activity MLL1 MLL1 MLL1->MLL1_complex H3K4me3 H3K4me3 Histone_H3->H3K4me3 Results in Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis Drives MM589 This compound MM589->WDR5 Inhibits Interaction with MLL1

Caption: this compound disrupts the MLL1 complex, inhibiting leukemogenesis.

Experimental_Workflow In Vitro Evaluation Workflow start Start: Leukemia Cell Lines (e.g., MV4-11, MOLM-13) treatment Treat with varying concentrations of this compound start->treatment biochemical_assay Biochemical Assay: AlphaLISA for MLL HMT activity start->biochemical_assay target_engagement Target Engagement: WDR5 Binding Assay start->target_engagement incubation Incubate for a defined period (e.g., 72h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis: Calculate IC50 values viability_assay->data_analysis end End: Determine Potency and Selectivity data_analysis->end biochemical_assay->end target_engagement->end

Caption: Workflow for assessing this compound's anti-leukemic activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general representation based on standard methods for determining the anti-proliferative effects of a compound on leukemia cell lines.

  • Cell Seeding: Leukemia cells (e.g., MV4-11, MOLM-13, HL-60) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: this compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 4 hours, after which 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MLL1 Histone Methyltransferase (HMT) AlphaLISA Assay

This protocol outlines the key steps for a high-throughput AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the enzymatic activity of the MLL1 complex, based on the method developed for the evaluation of this compound and its analogs.[3]

  • Reaction Setup: The HMT reaction is performed in a 384-well plate. The reaction mixture contains the reconstituted MLL1 complex (MLL1, WDR5, RbBP5, and ASH2L), a biotinylated histone H3 peptide substrate, and S-adenosylmethionine (SAM) as a methyl donor, in an appropriate assay buffer.

  • Inhibitor Addition: this compound or other test compounds are added to the reaction mixture at various concentrations.

  • Enzymatic Reaction: The reaction is initiated and incubated at room temperature to allow for the methylation of the histone H3 substrate.

  • Detection: The reaction is stopped, and AlphaLISA acceptor beads coated with an antibody specific for the di- or tri-methylated lysine 4 of histone H3 (H3K4me2/3) and streptavidin-coated donor beads are added.

  • Signal Measurement: After incubation in the dark, the plate is read on an AlphaScreen-capable plate reader. The proximity of the donor and acceptor beads, facilitated by the enzymatic methylation of the biotinylated substrate, results in a luminescent signal.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition of the HMT activity against the logarithm of the inhibitor concentration.

Conclusion

This compound is a highly potent and selective inhibitor of the WDR5-MLL interaction with significant anti-proliferative activity in MLL-rearranged leukemia cell lines. Its superior potency compared to earlier generation inhibitors like MM-401 highlights its potential as a promising therapeutic candidate for this high-risk leukemia subtype. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

A Researcher's Guide to Elucidating the Mechanism of MM-589: Control Experiments and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the mechanism of action of the novel anti-cancer agent MM-589. Here, we hypothesize that this compound acts as a selective inhibitor of downstream signaling in the Epidermal Growth Factor Receptor (EGFR) pathway, a critical mediator of cell proliferation and survival in many cancers.[1][2]

To rigorously validate this hypothesis and characterize the compound's specificity and efficacy, a series of control experiments and comparisons against established therapeutic agents are essential. This guide outlines the requisite experimental protocols, presents hypothetical data for comparative analysis, and provides visual workflows to support your research.

Comparative Molecules & Experimental Controls

To effectively study this compound, its performance must be benchmarked against appropriate controls and alternative therapies.

  • This compound: The investigational inhibitor.

  • Vehicle Control (DMSO): A negative control to establish baseline cellular and pathway activity.

  • Gefitinib: A first-generation EGFR tyrosine kinase inhibitor (TKI). It serves as a positive control for EGFR pathway inhibition, directly targeting the receptor's kinase activity.[3][]

  • Trametinib: A MEK1/2 inhibitor that acts further downstream in the RAS-RAF-MEK-ERK cascade.[5] This comparison helps to pinpoint where this compound acts in the pathway.

  • This compound-IA (Inactive Analog): A crucial negative control. This molecule is a structurally similar but biologically inactive version of this compound, used to ensure that the observed effects are due to the specific pharmacophore of this compound and not off-target or non-specific chemical effects.

Experimental Design & Key Assays

The core of this investigation relies on two primary assays: a cell viability assay to measure cytotoxic effects and Western blotting to probe the phosphorylation status of key pathway proteins.

Experiment 1: Cell Viability Assessment

Objective: To quantify the cytotoxic and anti-proliferative effects of this compound in comparison to other inhibitors in a cancer cell line known to overexpress EGFR (e.g., A431 epidermoid carcinoma cells).

Table 1: Comparative Cytotoxicity (IC50) Data

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundTargetCell LineIC50 (nM)
This compound Downstream Kinase A431 85
Vehicle (DMSO)NoneA431> 100,000
GefitinibEGFRA431110
TrametinibMEK1/2A43145
This compound-IANoneA431> 50,000

This data is hypothetical and for illustrative purposes.

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[6][7][8][9]

  • Cell Seeding: Seed A431 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound, Gefitinib, Trametinib, and this compound-IA in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control (DMSO, final concentration ≤0.1%).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][8]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 values using non-linear regression analysis.

Experiment 2: Mechanism of Action via Pathway Analysis

Objective: To determine the specific point of inhibition of this compound within the EGFR signaling cascade by analyzing the phosphorylation status of key proteins.

Table 2: Protein Phosphorylation Levels (Relative to Total Protein)

Data represents the normalized intensity of the phosphorylated protein band versus the total protein band from Western blot analysis after a 2-hour treatment.

Treatment (100 nM)p-EGFR (Y1068)p-MEK (S217/221)p-ERK1/2 (T202/Y204)
Vehicle (DMSO)100%100%100%
This compound 98% 95% 15%
Gefitinib12%25%18%
Trametinib96%15%11%
This compound-IA99%97%98%

This data is hypothetical and for illustrative purposes.

Protocol: Western Blotting for Phosphorylated Proteins

This protocol is a standard procedure for detecting specific proteins and their phosphorylation state.[10] It is crucial to use phosphatase inhibitors to preserve the phosphorylation status of proteins during sample preparation.[11][12]

  • Cell Culture and Treatment: Grow A431 cells to 80% confluency in 6-well plates. Starve the cells in serum-free medium for 12 hours, then treat with 100 nM of each compound (this compound, Gefitinib, Trametinib, this compound-IA) or vehicle for 2 hours. After treatment, stimulate the cells with 100 ng/mL EGF for 15 minutes to induce pathway activation.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[12] Keep samples on ice to prevent dephosphorylation.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run until adequate separation of proteins by size is achieved.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[12] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR (Y1068), p-MEK (S217/221), p-ERK1/2 (T202/Y204), or loading controls (e.g., GAPDH).[11]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To analyze total protein levels, the membrane can be stripped of the phospho-antibodies and reprobed with antibodies against total EGFR, MEK, and ERK to normalize the phosphorylation signal.[13]

Visualizing Pathways and Workflows

Hypothesized EGFR Signaling Pathway

The diagram below illustrates the canonical EGFR signaling cascade. The data from Table 2 suggests that this compound acts downstream of MEK, likely inhibiting ERK or a kinase directly responsible for ERK phosphorylation, without affecting the upstream components EGFR and MEK. Gefitinib inhibits at the top (EGFR), while Trametinib inhibits MEK, both leading to a blockade of downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Trametinib Trametinib Trametinib->MEK MM589 This compound MM589->ERK

Caption: Hypothesized inhibition points within the EGFR signaling cascade.

Experimental Workflow

The following diagram outlines the logical flow of the experiments described in this guide, from initial cell culture to final data analysis.

Experimental_Workflow Start Start: A431 Cell Culture Treatment Treat cells with this compound, Controls, and Comparators Start->Treatment Viability_Assay MTT Assay Treatment->Viability_Assay 72 hr incubation WB_Assay Cell Lysis & Protein Quantification Treatment->WB_Assay 2 hr incubation + EGF Stimulation Absorbance_Reading Read Absorbance @ 570nm Viability_Assay->Absorbance_Reading Add MTT, then Solubilize IC50_Calc Calculate IC50 Values (Table 1) Absorbance_Reading->IC50_Calc Data Analysis Conclusion Conclusion: Elucidate This compound Mechanism IC50_Calc->Conclusion Electrophoresis SDS-PAGE & Membrane Transfer WB_Assay->Electrophoresis Blotting Blocking & Antibody Incubation Electrophoresis->Blotting Detection ECL Detection & Imaging Blotting->Detection WB_Analysis Normalize Phospho vs Total Protein (Table 2) Detection->WB_Analysis Data Analysis WB_Analysis->Conclusion

Caption: Workflow for comparative analysis of this compound's activity.

References

Safety Operating Guide

Essential Safety and Handling Precautions for the Potent WDR5-MLL Inhibitor MM-589

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for MM-589 was not publicly available at the time of this compilation. The following guidance is based on general safety protocols for handling potent, novel research compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel in your institution. Always adhere to your institution's specific safety guidelines and consult with your Environmental Health and Safety (EHS) department.

This compound is a highly potent, cell-permeable macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction. Due to its high potency, extreme caution should be exercised during all stages of handling, storage, and disposal. The following provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Hands Double Nitrile GlovesWear two pairs of nitrile gloves at all times. Change gloves immediately if contaminated, punctured, or torn.
Eyes Safety Goggles or Face ShieldUse tightly sealed safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashes.
Body Laboratory CoatA buttoned, knee-length laboratory coat is required. Consider a disposable gown for procedures with a high risk of contamination.
Respiratory RespiratorFor handling the solid compound or when aerosolization is possible, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.

Operational Plan: Handling and Experimental Protocols

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (double gloves, lab coat, safety goggles) before opening the package in a designated containment area, such as a chemical fume hood.

  • Verify the contents against the packing slip.

2. Weighing and Reconstitution:

  • All manipulations of solid this compound must be performed in a certified chemical fume hood or a glove box to prevent inhalation of the powder.

  • Use a dedicated set of spatulas and weighing papers.

  • To reconstitute, slowly add the desired solvent to the vial containing the solid this compound to avoid aerosolization.

  • Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.

3. In-Experiment Handling:

  • When using solutions of this compound, handle them within a chemical fume hood.

  • Use positive displacement pipettes or dedicated pipette tips to avoid cross-contamination and aerosol generation.

  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste.

  • Solid Waste: Used vials, pipette tips, gloves, and other contaminated disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour any solutions down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.

Emergency Procedures: Spill and Exposure

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the area and evacuate the immediate vicinity of the spill. Restrict access to the area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, double gloves, lab coat, and safety goggles.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with absorbent paper towels to avoid raising dust.

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Neutralize and Clean:

    • Working from the outside in, gently collect the absorbed material using a scoop or other appropriate tools and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a soap and water solution.

  • Dispose of Waste: All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Workflow for Handling Potent Compounds

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weigh_Solid Weigh Solid in Containment Don_PPE->Weigh_Solid Reconstitute Reconstitute Compound Weigh_Solid->Reconstitute Perform_Experiment Perform Experiment in Hood Reconstitute->Perform_Experiment Decontaminate Decontaminate Work Area and Equipment Perform_Experiment->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste Spill_Occurs Spill Occurs Evacuate_Secure Evacuate & Secure Area Spill_Occurs->Evacuate_Secure Don_Spill_PPE Don Spill Response PPE Evacuate_Secure->Don_Spill_PPE Contain_Spill Contain Spill Don_Spill_PPE->Contain_Spill Clean_Spill Clean & Decontaminate Contain_Spill->Clean_Spill Dispose_Spill_Waste Dispose of Spill Waste Clean_Spill->Dispose_Spill_Waste Dispose_Spill_Waste->Dispose_Waste

Caption: Workflow for the safe handling of potent compounds like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.